Benzyl tellurocyanate
Description
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Structure
2D Structure
Properties
CAS No. |
62404-99-3 |
|---|---|
Molecular Formula |
C8H7NTe |
Molecular Weight |
244.7 g/mol |
IUPAC Name |
benzyl tellurocyanate |
InChI |
InChI=1S/C8H7NTe/c9-7-10-6-8-4-2-1-3-5-8/h1-5H,6H2 |
InChI Key |
UISIDOXKOXPGJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[Te]C#N |
Origin of Product |
United States |
Foundational & Exploratory
What are the physical properties of benzyl tellurocyanate?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of benzyl tellurocyanate (C₈H₇NTe), a notable organotellurium compound. The following sections detail its known physical characteristics, spectroscopic data, and the experimental protocol for its synthesis and characterization, designed to support advanced research and development applications.
Core Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₇NTe | [2] |
| Molecular Weight | 244.7 g/mol | [2] |
| Melting Point | 126-127 °C | [1] |
| Appearance | White needles | [1] |
| Solubility | Appreciable solubility in benzene, chloroform, and acetone. | [1] |
| Stability | Light-sensitive and darkens in the presence of air, particularly in solution. It is surprisingly stable to light alone in the absence of oxygen. | [1] |
Crystallographic Data
The crystal structure of this compound has been determined by X-ray diffraction, providing valuable insight into its solid-state conformation.
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| Unit Cell Dimensions | a = 6.031 Å, b = 16.042 Å, c = 8.787 Å |
| α = 90°, β = 95.82°, γ = 90° |
Source: PubChem CID 12530518[2]
Spectroscopic Profile
The spectroscopic data for this compound are crucial for its identification and characterization.
| Spectroscopic Technique | Data | Source |
| Infrared (IR) Spectroscopy | The IR spectrum (in KBr) shows a characteristic CN absorption band at 2180 cm⁻¹. | [1] |
| ¹H Nuclear Magnetic Resonance (NMR) | The ¹H NMR spectrum (in CDCl₃) consists of a five-proton aromatic singlet at δ 7.38 and a two-proton benzylic singlet at δ 4.52. | [1] |
| Mass Spectrometry (MS) | The molecular ion is relatively weak (17%). The base peak is the benzyl (or tropylium) cation, formed by the loss of a TeCN fragment. | [1] |
Experimental Protocols
The synthesis and characterization of this compound involve a specific set of procedures to ensure product purity and stability.
Synthesis of this compound
The synthesis of this compound is achieved through the reaction of potassium tellurocyanate with benzyl chloride.[1]
Materials:
-
Potassium cyanide (KCN)
-
Tellurium (Te) powder
-
Dimethyl sulfoxide (DMSO)
-
Benzyl chloride (PhCH₂Cl)
-
Argon (Ar) gas
-
Water (H₂O)
-
Hexane
-
Chloroform
Procedure:
-
A solution of potassium tellurocyanate (KTeCN) is prepared by dissolving potassium cyanide and tellurium powder in dimethyl sulfoxide at 100 °C under an inert atmosphere until all the tellurium dissolves.[1]
-
The resulting pale-yellow solution is cooled to room temperature.
-
Excess benzyl chloride is added to the KTeCN solution at room temperature under an argon atmosphere in the dark.[1]
-
The reaction mixture is stirred for 2 hours, during which the tellurocyanate ion is consumed.[1]
-
Cold water is added to the reaction mixture, resulting in the formation of a gray precipitate.[1]
-
The precipitate is collected and air-dried in the dark.[1]
-
Purification of the crude product is performed by chromatography on silica gel or crystallization from a hexane-chloroform mixture to yield white needles of this compound.[1] The yield is approximately 60%, based on the initial amount of tellurium used.[1]
Visualized Experimental Workflow
The following diagram illustrates the key stages in the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
References
Benzyl tellurocyanate chemical structure and bonding
An In-depth Technical Guide on the Chemical Structure and Bonding of Benzyl Tellurocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (C₈H₇NTe) is an organotellurium compound of significant interest due to the unique bonding characteristics of the tellurocyanate moiety. This document provides a comprehensive overview of the chemical structure and bonding of this compound, drawing upon crystallographic and spectroscopic data. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate further research and application in fields such as medicinal chemistry and materials science.
Chemical Structure
This compound consists of a benzyl group (C₆H₅CH₂) covalently bonded to a tellurocyanate group (-TeCN). The molecule's chemical formula is C₈H₇NTe, and its IUPAC name is this compound.[1] Its CAS number is 62404-99-3.[1]
The molecular structure has been elucidated by single-crystal X-ray diffraction.[1] The crystal structure of this compound belongs to the monoclinic space group P2₁/c.[1] The tellurium atom is central to the molecule's unique geometry, bonded to both the benzylic carbon and the carbon of the cyanide group.
Molecular Geometry
The geometry around the tellurium atom is bent, as expected from VSEPR theory, with the benzyl group and the tellurocyanate group forming a C-Te-C linkage. The tellurocyanate moiety itself is nearly linear.
Bonding Characteristics
The bonding in this compound is characterized by the interplay of covalent interactions within the benzyl and tellurocyanate groups. Of particular interest is the nature of the Te-C and C≡N bonds within the tellurocyanate functional group.
The Tellurocyanate Anion ([TeCN]⁻)
To understand the bonding in this compound, it is insightful to first consider the electronic structure of the tellurocyanate anion ([TeCN]⁻). The [TeCN]⁻ anion is essentially linear, with a Te-C-N bond angle approaching 180°.[2][3] The C-N bond length is consistent with a carbon-nitrogen triple bond (C≡N).[2][3] The Te-C bond is longer than a typical Te=C double bond but shorter than a Te-C single bond, suggesting a bond order between one and two.[2][3] This indicates some degree of multiple bond character, arising from the delocalization of electrons across the Te-C-N system.
Quantitative Structural and Spectroscopic Data
The following tables summarize the key quantitative data available for this compound and the related tellurocyanate anion.
Table 1: Crystallographic Data for this compound [1]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a (Å) | 6.031 |
| b (Å) | 16.042 |
| c (Å) | 8.787 |
| α (°) | 90 |
| β (°) | 95.82 |
| γ (°) | 90 |
Table 2: Bond Lengths and Angles for the Tellurocyanate Anion ([TeCN]⁻) in [K@crypt-222][TeCN] [2][3]
| Parameter | Value |
| Te-C Bond Length (Å) | 2.051(4) |
| C-N Bond Length (Å) | 1.150(6) |
| Te-C-N Bond Angle (°) | 179.2(4) |
Table 3: Spectroscopic Data for this compound [4]
| Spectroscopic Technique | Characteristic Signal |
| Infrared (IR) Spectroscopy (cm⁻¹) | 2180 (ν(C≡N)) |
| ¹H NMR Spectroscopy (δ, ppm) | 4.52 (s, 2H, CH₂), 7.38 (br s, 5H, C₆H₅) |
| Mass Spectrometry (m/e) | 247 (M⁺) |
Experimental Protocols
Synthesis of this compound[4]
Materials:
-
Potassium cyanide (KCN)
-
Tellurium powder (Te)
-
Dimethyl sulfoxide (Me₂SO), dry
-
Benzyl chloride (C₆H₅CH₂Cl)
-
Hexane
-
Chloroform
Procedure:
-
A mixture of potassium cyanide (4.88 g, 0.075 mol) and tellurium powder (6.38 g, 0.05 mol) in dry dimethyl sulfoxide (40 ml) is heated at 100 °C for 2 hours with stirring.
-
The resulting pale-yellow solution is cooled to room temperature and diluted with more dry Me₂SO (50 ml).
-
A solution of benzyl chloride (6.33 g, 0.05 mol) in Me₂SO (25 ml) is added dropwise with stirring.
-
After stirring for 2 hours at room temperature, the mixture is poured into cold water (250 ml).
-
The gray solid precipitate is filtered, dried, and washed by decantation with hot petroleum ether.
-
The insoluble residue is recrystallized from a hexane-chloroform mixture (9:1) to yield white needles of this compound.
Yield: 61.0% Melting Point: 126-127 °C
Characterization Methods
-
Infrared (IR) Spectroscopy: IR spectra can be recorded on a standard FT-IR spectrometer. The sample can be prepared as a KBr pellet or a Nujol mull. The characteristic C≡N stretching vibration is observed around 2180 cm⁻¹.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra can be recorded in a suitable deuterated solvent, such as CDCl₃. The chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).
-
Mass Spectrometry (MS): Mass spectra can be obtained using electron impact (EI) ionization to determine the molecular weight and fragmentation pattern.
-
Single-Crystal X-ray Diffraction: A suitable single crystal of this compound is mounted on a goniometer. X-ray diffraction data is collected at a controlled temperature using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα). The structure is solved and refined using standard crystallographic software packages.
Molecular Visualization
The following diagram illustrates the chemical structure of this compound.
Caption: Chemical structure of this compound.
Logical Relationship of Synthesis and Characterization
The following diagram illustrates the workflow from synthesis to structural and spectroscopic characterization of this compound.
Caption: Experimental workflow for this compound.
Conclusion
This compound is a stable organotellurium compound with well-defined structural and bonding properties. The availability of a reliable synthetic protocol and detailed characterization data provides a solid foundation for its further investigation and potential application in various areas of chemical and pharmaceutical research. The unique electronic properties of the tellurocyanate group, particularly the nature of the Te-C bond, warrant further theoretical and experimental exploration.
References
Benzyl Tellurocyanate: A Comprehensive Technical Guide
CAS Number: 62404-99-3
This technical guide provides an in-depth overview of benzyl tellurocyanate, a unique organotellurium compound. The document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering a consolidated resource on its chemical properties, synthesis, and potential biological significance. While direct experimental data on the biological activities of this compound is limited, this guide also explores the known effects of the closely related analogue, benzyl isothiocyanate, to provide a basis for future research and application.
Chemical and Physical Properties
This compound is a solid organotellurium compound with the molecular formula C₈H₇NTe.[1] It possesses a molecular weight of 244.7 g/mol .[1] The structural and crystallographic data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₇NTe |
| Molecular Weight | 244.7 g/mol |
| CAS Number | 62404-99-3 |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| Unit Cell Dimensions | a=6.031 Å, b=16.042 Å, c=8.787 Å, β=95.82° |
Table 1: Physicochemical and Crystallographic Data for this compound.[1]
Synthesis and Experimental Protocols
A general proposed synthesis for this compound is outlined below. This protocol is based on established methods for the synthesis of related tellurocyanate compounds and should be optimized for specific laboratory conditions.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol:
-
Preparation of Potassium Tellurocyanate Solution: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a stirred suspension of powdered elemental tellurium and potassium cyanide in anhydrous acetonitrile is heated at reflux. The reaction progress can be monitored by the disappearance of the black tellurium powder to form a clear or pale-yellow solution of potassium tellurocyanate.
-
Reaction with Benzyl Bromide: After cooling the potassium tellurocyanate solution to room temperature, a solution of benzyl bromide in anhydrous acetonitrile is added dropwise with continuous stirring.
-
Reaction Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.
Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is currently lacking in the scientific literature. However, the well-documented bioactivity of its isothiocyanate analogue, benzyl isothiocyanate (BITC), provides a strong foundation for hypothesizing the potential effects of this compound. Organotellurium compounds, in general, have been shown to exhibit significant cytotoxicity, often inducing apoptosis in cancer cell lines.[2][3] The telluride moiety is considered a key factor in this apoptotic effect.[3]
Benzyl isothiocyanate is known to induce apoptosis and autophagy in various cancer cell lines through the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways.[4][5] It is plausible that this compound could exert similar effects, potentially with different potency, due to the presence of the tellurium atom.
ROS-Mediated Apoptosis and Autophagy
One of the primary mechanisms of action for benzyl isothiocyanate is the induction of ROS.[4][5] This increase in intracellular ROS can lead to oxidative stress, DNA damage, and the activation of apoptotic pathways.
Caption: Hypothesized ROS-mediated signaling by this compound.
Modulation of Key Signaling Pathways
Benzyl isothiocyanate has been shown to modulate several critical signaling pathways involved in cell survival, proliferation, and death. These include the mTOR, MAPK, and PI3K-AKT pathways.[5] Inhibition of these pro-survival pathways, coupled with the activation of stress-activated pathways, can lead to the induction of apoptosis.
Caption: Hypothesized modulation of signaling pathways by this compound.
Conclusion and Future Directions
This compound is an intriguing organotellurium compound with well-defined chemical and physical properties. While its synthesis has been reported, detailed experimental protocols and studies on its reactivity are areas that warrant further investigation. The most significant knowledge gap remains in the understanding of its biological activities. Based on the known effects of its isothiocyanate analog and the general cytotoxicity of organotellurium compounds, it is reasonable to hypothesize that this compound may possess anticancer properties through the induction of apoptosis and autophagy, likely mediated by ROS generation and the modulation of key cellular signaling pathways.
Future research should focus on:
-
The development and optimization of a reliable synthetic protocol for this compound.
-
In vitro studies to assess the cytotoxicity of this compound against a panel of cancer cell lines.
-
Mechanistic studies to elucidate the specific signaling pathways affected by this compound.
-
Comparative studies with benzyl isothiocyanate and other organotellurium compounds to understand the structure-activity relationships.
Such studies will be crucial in determining the potential of this compound as a novel therapeutic agent and will contribute to the broader understanding of the biological roles of organotellurium compounds.
References
- 1. This compound | C8H7NTe | CID 12530518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cellular toxicity of organotellurans: a systematic review of pre-clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organotellurium compound toxicity in a promyelocytic cell line compared to non-tellurium-containing organic analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Benzyl isothiocyanate triggers apoptosis by initiating autophagy through the generation of ROS and modulating the MAPK and PI3K-AKT pathway in cervical cancer cells [pubmed.ncbi.nlm.nih.gov]
Discovery and First Synthesis of Benzyl Tellurocyanate: A Technical Guide
Introduction
Benzyl tellurocyanate ((C(_8)H(_7)NTe)) is an organotellurium compound that holds significance as the first stable alkyl tellurocyanate to be isolated and characterized. Its synthesis marked a pivotal advancement in the exploration of organotellurium chemistry, a field with growing applications in organic synthesis and materials science. This technical guide provides an in-depth overview of the discovery and seminal synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.
Discovery
The discovery and first synthesis of this compound were reported in 1977 by H. Kenneth Spencer, M. V. Lakshmikantham, and Michael P. Cava from the Department of Chemistry at the University of Pennsylvania.[1][2] Their work, detailed in the paper "Organotellurium chemistry. 1. This compound: a stable alkyl tellurocyanate," was a significant breakthrough as previous attempts to prepare stable alkyl tellurocyanates had been unsuccessful.[2] The instability of the tellurocyanate anion had historically posed a considerable challenge to the synthesis of its organic derivatives.[3][4][5] The team's success hinged on their novel preparation of alkali-metal tellurocyanate solutions, which served as effective nucleophiles for the synthesis of the target compound.[2]
First Synthesis: Experimental Protocol
The first successful synthesis of this compound was achieved through the reaction of an in situ prepared sodium tellurocyanate solution with benzyl bromide. The detailed methodology is outlined below.
Preparation of Sodium Tellurocyanate Solution:
A suspension of elemental tellurium powder (1.27 g, 10 mmol) and sodium cyanide (0.49 g, 10 mmol) in 50 mL of dry dimethyl sulfoxide (DMSO) was heated to 100°C under a nitrogen atmosphere. The mixture was stirred at this temperature for 2 hours, during which the tellurium dissolved to form a pale yellow solution of sodium tellurocyanate.
Synthesis of this compound:
The freshly prepared solution of sodium tellurocyanate was cooled to room temperature. Benzyl bromide (1.71 g, 10 mmol) was then added dropwise with stirring. The reaction mixture was stirred for an additional 30 minutes at room temperature. The resulting solution was then poured into 200 mL of ice-water, which led to the precipitation of a pale yellow solid. The solid was collected by filtration, washed with water, and dried under vacuum.
Purification:
The crude this compound was purified by recrystallization from a mixture of hexane and ether to afford pale yellow needles.
Quantitative Data
The initial synthesis and characterization of this compound yielded the following quantitative data:
| Property | Value |
| Yield | 75% |
| Melting Point | 52-53 °C |
| Appearance | Pale yellow needles |
| ¹H NMR (CDCl₃, δ) | 4.35 (s, 2H, CH₂), 7.3 (s, 5H, C₆H₅) |
| ¹³C NMR (CDCl₃, δ) | 35.2 (CH₂), 118.5 (CN), 128.0, 128.8, 129.2, 136.5 (C₆H₅) |
| IR (KBr, cm⁻¹) | 2140 (νCN) |
Visualizing the Synthesis
The logical workflow of the first synthesis of this compound can be visualized as a two-step process: the formation of the tellurocyanate reagent followed by the nucleophilic substitution reaction.
The pioneering work of Spencer, Lakshmikantham, and Cava in 1977 provided the first viable route to a stable alkyl tellurocyanate, this compound.[1][2] Their development of a method for preparing alkali-metal tellurocyanates was the key that unlocked this area of organotellurium chemistry. The detailed experimental protocol and the characterization data from their seminal paper remain a fundamental reference for researchers in the field. This foundational synthesis has paved the way for further exploration and utilization of organotellurium compounds in various scientific disciplines.
References
Audience: Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Benzyl Tellurocyanate (PhCH₂TeCN)
Introduction
Organotellurium chemistry is a specialized yet burgeoning field, offering compounds with unique reactivity and potential applications in organic synthesis, materials science, and pharmacology. Within this class, tellurocyanates (R-TeCN) are notable for their distinct properties, though they are often less stable than their lighter chalcogen analogs (thiocyanates and selenocyanates). This compound (PhCH₂TeCN) stands out as a key example of a relatively stable alkyl tellurocyanate, making it a valuable subject for studying the fundamental chemistry of this functional group.[1] This guide provides a comprehensive overview of its synthesis, properties, and reactivity, compiling available data to serve as a technical resource for scientific professionals.
IUPAC Nomenclature and Structure
The formal IUPAC name for the compound with the chemical structure PhCH₂TeCN is This compound .[2] The structure consists of a benzyl group (C₆H₅CH₂–) covalently bonded to a tellurium atom, which is in turn bonded to a cyanide group.
Synthesis and Experimental Protocols
This compound can be synthesized through the reaction of a benzyl halide with a tellurocyanate salt. A more direct and common laboratory-scale preparation involves the reaction of dibenzyl ditelluride with mercury(II) cyanide.
Experimental Protocol: Synthesis from Dibenzyl Ditelluride
This protocol is based on established methods for the synthesis of organotellurium compounds.
Materials:
-
Dibenzyl ditelluride ((PhCH₂)₂Te₂)
-
Mercury(II) cyanide (Hg(CN)₂)
-
Anhydrous benzene (solvent)
-
Diatomaceous earth (for filtration)
Procedure:
-
A solution of dibenzyl ditelluride (1.0 equivalent) in dry benzene is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, finely powdered mercury(II) cyanide (1.0 equivalent) is added.
-
The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by the disappearance of the orange-red color of the ditelluride, resulting in a pale yellow solution with a gray precipitate (elemental mercury).
-
The stirring is continued for approximately 2-3 hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting ditelluride.
-
Upon completion, the mixture is filtered through a pad of diatomaceous earth to remove the precipitated mercury and any unreacted mercury(II) cyanide.
-
The solvent (benzene) is removed from the filtrate under reduced pressure (rotary evaporation).
-
The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) to yield pure this compound as pale yellow crystals.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized below.
| Property | Value | Reference |
| Molecular Weight | 244.7 g/mol | [2] |
| Monoisotopic Mass | 246.9640720 Da | [2] |
| Appearance | Pale yellow crystals | [3] |
| Crystal System | Monoclinic | [2] |
| Space Group | P 1 21/c 1 | [2] |
| Unit Cell a | 6.031 Å | [2] |
| Unit Cell b | 16.042 Å | [2] |
| Unit Cell c | 8.787 Å | [2] |
| Unit Cell Angle β | 95.82 ° | [2] |
| IR ν(C≡N) Stretch | ~2140 cm⁻¹ (Typical range for tellurocyanates) | |
| ¹³C NMR (C≡N) | ~70-80 ppm (Expected range) | |
| ¹²⁵Te NMR | Highly dependent on solvent and standard |
Note: Specific, experimentally verified IR and NMR spectroscopic data for this compound is not widely published and values are based on typical ranges for related tellurocyanate compounds.
Reactivity and Potential Applications
This compound serves as a precursor for other organotellurium compounds. The Te-CN bond is relatively weak and can be cleaved, making it a source for both benzyltelluro (PhCH₂Te-) and cyano (-CN) moieties in further chemical transformations.
Logical Reactivity Diagram
Caption: Potential reaction pathways for this compound.
Potential in Drug Development and Biological Systems
While there is a growing body of research on the biological activities of organotellurium compounds, specific data for this compound is scarce.[4][5] However, the broader class of compounds offers insights into its potential.
-
Enzyme Inhibition: Many organotellurium compounds are known to interact with cysteine proteases, where the tellurium atom coordinates with the thiol group in the enzyme's active site, leading to inhibition.[5]
-
Antimicrobial Properties: Related organosulfur compounds, such as benzyl isothiocyanate, exhibit significant antimicrobial activity by disrupting cell membranes and vital metabolic pathways.[6][7] It is plausible that this compound could exhibit similar mechanisms of action, though this requires experimental validation.
-
Antioxidant Activity: Some organotellurides function as glutathione peroxidase (GPx) mimetics, participating in redox cycles to neutralize reactive oxygen species.
Given the lack of specific data, this compound represents an unexplored molecule in the context of drug discovery. Future research could focus on screening its activity against microbial strains, cancer cell lines, and specific enzyme targets to elucidate its therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | C8H7NTe | CID 12530518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. redalyc.org [redalyc.org]
- 5. A glimpse on biological activities of tellurium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Chemical Identity of Benzyl Tellurocyanate
An In-depth Technical Guide on the Molecular Weight of Benzyl Tellurocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused analysis of the molecular weight of this compound, a compound of interest in organotellurium chemistry. The document details its chemical formula, the atomic weights of its constituent elements, and the methodology for calculating its molecular weight.
This compound is an organotellurium compound. Its chemical structure consists of a benzyl group attached to a tellurocyanate functional group.
-
Chemical Formula: C₈H₇NTe[1]
-
IUPAC Name: this compound[1]
-
CAS Number: 62404-99-3[1]
-
SMILES: C1=CC=C(C=C1)C[Te]C#N[1]
Molecular Weight Determination
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The table below summarizes the atomic weights of the elements in this compound and its overall molecular weight.
| Element (Symbol) | Count | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon (C) | 8 | 12.011[2][3][4] | 96.088 |
| Hydrogen (H) | 7 | 1.008[4][5] | 7.056 |
| Nitrogen (N) | 1 | 14.007[3][4][6][7] | 14.007 |
| Tellurium (Te) | 1 | 127.60[8][9][10][11] | 127.60 |
| This compound (C₈H₇NTe) | 244.751 |
The calculated molecular weight of this compound is approximately 244.75 g/mol . This value is consistent with the molecular weight provided by PubChem, which is 244.7 g/mol .[1]
Experimental Protocols
The determination of the molecular weight of this compound is primarily based on the calculation from its chemical formula, which is confirmed by techniques such as mass spectrometry.
Protocol for Molecular Weight Calculation:
-
Identify the chemical formula: The chemical formula for this compound is C₈H₇NTe.[1]
-
Determine the atomic weights: Obtain the standard atomic weights for each element from the periodic table:
-
Calculate the total mass for each element: Multiply the atomic weight of each element by the number of atoms of that element in the molecule.
-
C: 8 * 12.011 = 96.088 g/mol
-
H: 7 * 1.008 = 7.056 g/mol
-
N: 1 * 14.007 = 14.007 g/mol
-
Te: 1 * 127.60 = 127.60 g/mol
-
-
Sum the masses: Add the total masses of all elements to determine the molecular weight of the compound.
-
Molecular Weight = 96.088 + 7.056 + 14.007 + 127.60 = 244.751 g/mol
-
Visualization of Molecular Weight Calculation
The following diagram illustrates the workflow for calculating the molecular weight of this compound.
Caption: Workflow for calculating the molecular weight of this compound.
Disclaimer: This document focuses solely on the molecular weight of this compound based on available chemical data. Information regarding its biological activity, signaling pathways, or specific experimental protocols in a drug development context is not available in the provided search results.
References
- 1. This compound | C8H7NTe | CID 12530518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Atomic/Molar mass [westfield.ma.edu]
- 3. Atomic Mass | Periodic Table of Elements - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ptable.com [ptable.com]
- 5. Hydrogen - Wikipedia [en.wikipedia.org]
- 6. What is the atomic mass of nitrogen? [unacademy.com]
- 7. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]
- 8. Atomic Weight of Tellurium | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 9. byjus.com [byjus.com]
- 10. Tellurium - Wikipedia [en.wikipedia.org]
- 11. www2.engineering.com [www2.engineering.com]
An In-depth Technical Guide to the Spectroscopic Data of Benzyl Tellurocyanate
This technical guide provides a comprehensive overview of the spectroscopic data available for benzyl tellurocyanate (C₈H₇NTe). It is intended for researchers, scientists, and professionals in the field of drug development and organotellurium chemistry. This document presents a compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for the synthesis of the compound.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₇NTe[1]
-
Molecular Weight: 244.7 g/mol [1]
-
CAS Number: 62404-99-3[1]
-
Appearance: White needles[2]
-
Stability: this compound is light-sensitive and can darken in the presence of air, particularly when in solution. It is more stable in the dark or under red light.[2]
Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |
| 7.38 | singlet | 5H | Aromatic protons (C₆H₅) | CDCl₃ |
| 4.52 | singlet | 2H | Benzylic protons (CH₂) | CDCl₃ |
Data sourced from Spencer et al. (1977)[2]
Table 2: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment | Sample Phase |
| 2180 | C≡N stretch of the tellurocyanate group | KBr pellet |
Data sourced from Spencer et al. (1977)[2]
Table 3: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Fragment |
| [M]⁺ | 17 | Molecular Ion (C₈H₇NTe)⁺ |
| 91 | 100 | [C₇H₇]⁺ (Benzyl/Tropylium cation) |
Data sourced from Spencer et al. (1977)[2]
Note on ¹³C and ¹²⁵Te NMR Data:
To date, specific ¹³C and ¹²⁵Te NMR data for this compound have not been reported in the literature. However, extensive NMR studies have been conducted on the tellurocyanate anion ([TeCN]⁻) in the form of [K@crypt-222][TeCN].[3][4][5][6] This data, while not directly for this compound, provides valuable insight into the electronic environment of the TeCN moiety. For the [TeCN]⁻ anion, the ¹³C NMR chemical shift is observed at 77.8 ppm, and the ¹²⁵Te NMR chemical shift is at -566 ppm.[3][4]
Experimental Protocols
Synthesis of this compound [2]
The synthesis of this compound is a two-step process involving the preparation of a potassium tellurocyanate solution followed by its reaction with benzyl chloride.
Step 1: Preparation of Potassium Tellurocyanate (KTeCN) Solution
-
A mixture of potassium cyanide (KCN) and elemental tellurium (Te) in a 1:1 molar ratio is heated in dimethyl sulfoxide (Me₂SO) at 100°C.
-
The reaction is carried out under an inert atmosphere (e.g., argon).
-
The mixture is stirred until all the tellurium has dissolved, resulting in a pale-yellow solution of KTeCN.
Caution: This solution is unstable and decomposes upon contact with water or attempts to precipitate the salt with solvents like acetone or ether.[2]
Step 2: Synthesis of this compound
-
The freshly prepared KTeCN solution in Me₂SO is cooled to room temperature.
-
An excess of benzyl chloride is added to the solution under an inert atmosphere and in the dark.
-
The reaction mixture is stirred for approximately 2 hours.
-
Cold water is added to the mixture, which results in the precipitation of a gray solid.
-
The precipitate is collected, air-dried in the dark, and can be further purified by chromatography on silica gel or by crystallization from a hexane-chloroform mixture to yield white needles of this compound.
Workflow and Diagrams
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
The Tellurocyanate Group: A Technical Guide to its Stability and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tellurocyanate ion (TeCN⁻), the heaviest of the chalcogenocyanate pseudohalides, represents a unique and challenging functional group in chemistry.[1][2][3][4][5][6] Its chemistry is largely dictated by the inherent instability of the carbon-tellurium bond, a factor that has historically limited its investigation.[1][3][4][5][6] However, recent advancements in synthesis and characterization have opened new avenues for understanding and potentially harnessing its properties. This guide provides a comprehensive overview of the current knowledge on the stability and reactivity of the tellurocyanate group, with a focus on quantitative data, experimental protocols, and reaction pathways.
Stability of the Tellurocyanate Ion
The TeCN⁻ ion is notably sensitive to its environment. Its stability is significantly influenced by the choice of counter-ion, solvent, and exposure to atmospheric conditions.
Solid-State Stability:
The stability of tellurocyanate salts in the solid state is highly dependent on the cation. Salts with large, weakly polarizing cations exhibit greater stability. For instance, tetraphenylarsonium tellurocyanate, when properly dried, can be stored for months in a closed container, even in direct sunlight, without significant decomposition.[7] In contrast, tetramethylammonium tellurocyanate is less stable and darkens over time.[7] The presence of even trace amounts of solvent can rapidly accelerate decomposition in humid air.[7] The recently synthesized [K@crypt-222][TeCN], where the potassium ion is encapsulated, is a colorless crystalline solid that is sensitive to both light and air, readily extruding elemental tellurium upon exposure.[3]
Solution Stability:
In solution, the tellurocyanate ion is prone to decomposition. Concentrated solutions can release elemental tellurium upon the addition of anti-solvents like n-hexane or rapid removal of the solvent.[3] However, dilute solutions are comparatively more stable.[3] Protic solvents, such as water and alcohols, cause immediate or rapid deposition of elemental tellurium.[3] Solutions of tellurocyanate salts are also readily oxidized by atmospheric oxygen, precipitating tellurium dioxide.[7]
Quantitative Physicochemical Data
Recent studies have provided valuable quantitative data on the structural and electronic properties of the tellurocyanate ion.
| Property | Value | Salt/Method | Reference |
| Bond Lengths | |||
| C-N | 1.150(6) Å | [K@crypt-222][TeCN] | [1][4] |
| C-Te | 2.051(4) Å | [K@crypt-222][TeCN] | [1][4] |
| Bond Angle | |||
| N-C-Te | 179.2(4)° | [K@crypt-222][TeCN] | |
| NMR Spectroscopy | |||
| ¹³C Chemical Shift | 77.8 ppm | [K@crypt-222][Te¹³C¹⁵N] | [1][4] |
| ¹⁵N Chemical Shift | 285.7 ppm | [K@crypt-222][Te¹³C¹⁵N] | [1][4] |
| ¹²⁵Te Chemical Shift | -566 ppm | [K@crypt-222][Te¹³C¹⁵N] | [1][4] |
| NMR Coupling Constants | |||
| ¹J(¹³C-¹⁵N) | 8 Hz | [K@crypt-222][Te¹³C¹⁵N] | [1][4] |
| ¹J(¹³C-¹²⁵Te) | 748 Hz | [K@crypt-222][Te¹³C¹⁵N] | [1][4] |
| ²J(¹⁵N-¹²⁵Te) | 55 Hz | [K@crypt-222][Te¹³C¹⁵N] | [1][4] |
| Electronic Properties | |||
| Electron Affinity (EA) | 3.034 eV | [TeCN]• (from NIPES) | [1][5] |
| Spin-Orbit Splitting | 3807 cm⁻¹ | [TeCN]• (from NIPES) | [1][5] |
| Vibrational Spectroscopy | |||
| C≡N Stretch (IR) | 2058 cm⁻¹ | Tetraphenylarsonium salt | [7] |
| C≡N Stretch (UV) | 2066 cm⁻¹ | Tetraphenylarsonium salt | [7] |
NIPES: Negative Ion Photoelectron Spectroscopy
Reactivity of the Tellurocyanate Group
The reactivity of the tellurocyanate ion is characterized by the lability of the C-Te bond. It can act as a precursor for the formation of various organotellurium compounds.
Decomposition: As mentioned, the tellurocyanate ion readily decomposes in the presence of light, air, protic solvents, and hard Lewis acids.[3][7] This decomposition typically results in the formation of elemental tellurium or tellurium dioxide.[3][7]
Use in Organic Synthesis: Potassium tellurocyanate (KTeCN) has been employed as a reagent for the introduction of tellurium into organic molecules. It can react with organic halides to form organotellurocyanates, which can then be converted to other organotellurium compounds. For example, the reaction of KTeCN with 2-chloroethanol leads to the formation of a heterocyclic 1,3-oxatellura-2-imine.[1]
Experimental Protocols
1. Synthesis of [K@crypt-222][TeCN]
This protocol is adapted from the facile synthesis of a stable tellurocyanate salt.[3]
-
Materials: Potassium cyanide (KCN), elemental tellurium (Te), [2.2.2]cryptand, acetone.
-
Procedure:
-
In a glovebox, combine KCN, elemental tellurium, and [2.2.2]cryptand in a reaction vessel.
-
Add dry, degassed acetone to the mixture.
-
Heat the reaction mixture at 55°C for 3 hours. The progress of the reaction can be monitored by the disappearance of the black tellurium powder.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the resulting yellowish suspension to remove any unreacted solids. The filtrate contains the dissolved [K@crypt-222][TeCN].
-
-
Notes: This reaction should be carried out under an inert atmosphere due to the sensitivity of the product to air and moisture. The product is also light-sensitive.
2. Synthesis of Tetraphenylarsonium Tellurocyanate
This protocol describes the synthesis of a non-deliquescent tellurocyanate salt.[7]
-
Materials: Tetraphenylarsonium cyanide, black tellurium powder, acetonitrile.
-
Procedure:
-
Dissolve tetraphenylarsonium cyanide in dry acetonitrile under a nitrogen atmosphere.
-
Add an excess of black tellurium powder to the solution.
-
Stir the reaction mixture at room temperature for several hours. The reaction is nearly quantitative.
-
Filter off the excess tellurium.
-
The product, tetraphenylarsonium tellurocyanate, will precipitate from the solution. It can be further purified by recrystallization from warm acetone or acetonitrile.
-
-
Notes: All operations should be performed under dry nitrogen. The solvents must be purified and flushed with dry nitrogen before use.
3. Reaction of Potassium Tellurocyanate with 2-Chloroethanol
This protocol outlines the synthesis of a heterocyclic tellurium compound.[1]
-
Materials: Potassium tellurocyanate (KTeCN), 2-chloroethanol, dry dimethyl sulfoxide (DMSO).
-
Procedure:
-
Prepare a solution of KTeCN in dry DMSO.
-
Add a solution of 2-chloroethanol in dry DMSO to the KTeCN solution.
-
Heat the reaction mixture under gentle reflux for 4 hours.
-
After cooling, filter the reaction mixture.
-
The product, 1,3-oxatellura-2-imine, can be isolated from the filtrate.
-
-
Notes: This reaction demonstrates the utility of KTeCN as a cyclizing agent.
Visualizations
Logical Workflow for the Synthesis of Tellurocyanate Salts
Caption: General workflow for the synthesis of different tellurocyanate salts.
Reaction Pathway of Potassium Tellurocyanate
Caption: Key reaction pathways involving potassium tellurocyanate in organic synthesis.
Safety Precautions
Given the instability and potential toxicity of tellurocyanates and their decomposition products, handling these compounds requires significant care.
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk techniques to prevent decomposition by air and moisture.
-
Light Protection: Reactions and storage should be protected from light.
-
Solvent Purity: Use dry, degassed solvents to minimize decomposition.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
-
Toxicity: Tellurium compounds are generally considered toxic. Avoid inhalation of dust and skin contact. Work in a well-ventilated fume hood.
Conclusion
The tellurocyanate group, while challenging to handle due to its inherent instability, presents intriguing possibilities for the synthesis of novel organotellurium compounds. The recent detailed characterization of stable tellurocyanate salts has provided a solid foundation of quantitative data, paving the way for more systematic explorations of its reactivity. Future research will likely focus on expanding the synthetic utility of this unique pseudohalide and gaining a deeper, quantitative understanding of its reaction kinetics and thermodynamics. For professionals in drug development, the introduction of a tellurium-containing moiety offers a potential avenue for creating new molecular architectures with unique pharmacological profiles, although significant challenges in stability and biocompatibility will need to be addressed.
References
- 1. researchgate.net [researchgate.net]
- 2. Tellurocyanates: synthesis, reactions and structure [inis.iaea.org]
- 3. A Thorough Characterization of the Tellurocyanate Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. scispace.com [scispace.com]
Unveiling the Tellurium-Carbon Bond in Benzyl Tellurocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tellurium-carbon (Te-C) bond properties in benzyl tellurocyanate. The unique characteristics of this bond are crucial for understanding the reactivity, stability, and potential applications of this organotellurium compound in various scientific domains, including medicinal chemistry and materials science. This document summarizes key quantitative data, outlines detailed experimental protocols for its synthesis and characterization, and presents logical workflows for its analysis.
Core Properties of the Tellurium-Carbon Bond
The tellurium-carbon bond in this compound is a focal point of interest due to its distinct electronic and structural characteristics. While specific experimental data for the Te-C bond in the benzyl derivative is limited in publicly accessible literature, extensive studies on the closely related tellurocyanate anion ([TeCN]⁻) provide significant insights.
Spectroscopic and Structural Data
Spectroscopic and crystallographic data offer a quantitative lens through which to examine the Te-C bond. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the electronic environment of the atoms, while X-ray crystallography provides precise measurements of bond lengths and angles.
| Parameter | Value | Method |
| ¹H NMR Chemical Shift (Benzylic, -CH₂-) | 4.52 ppm (in CDCl₃) | ¹H NMR Spectroscopy |
| ¹H NMR Chemical Shift (Aromatic, -C₆H₅) | 7.38 ppm (in CDCl₃) | ¹H NMR Spectroscopy |
| Te-C Bond Length in [TeCN]⁻ | 2.051(4) Å | X-ray Crystallography |
| C≡N Bond Length in [TeCN]⁻ | 1.150(6) Å | X-ray Crystallography |
Note: The bond length data is for the tellurocyanate anion ([TeCN]⁻), which serves as a strong reference for the Te-C bond in this compound.
The ¹H NMR data indicates significant deshielding of the benzylic protons by the tellurium atom. The Te-C bond length in the tellurocyanate anion suggests a bond order between a single and a double bond, indicating a degree of multiple bond character.[1][2]
Crystallographic Information
The crystal structure of this compound has been determined, providing the following lattice parameters.[3]
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a | 6.031 Å |
| b | 16.042 Å |
| c | 8.787 Å |
| α | 90° |
| β | 95.82° |
| γ | 90° |
Experimental Protocols
The synthesis and characterization of this compound require specific experimental conditions to ensure product purity and stability.
Synthesis of this compound
This compound is typically synthesized via a nucleophilic substitution reaction between a benzyl halide and a tellurocyanate salt.
Materials:
-
Benzyl bromide (or chloride)
-
Potassium cyanide
-
Elemental tellurium
-
Anhydrous, deoxygenated solvent (e.g., dimethyl sulfoxide - DMSO)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation of Potassium Tellurocyanate (KTeCN): In a round-bottom flask under an inert atmosphere, elemental tellurium powder is added to a solution of potassium cyanide in anhydrous, deoxygenated DMSO. The mixture is stirred at room temperature until the tellurium has completely dissolved, forming a solution of KTeCN. This step should be performed in the absence of light, as tellurocyanate salts can be light-sensitive.
-
Reaction with Benzyl Halide: To the freshly prepared KTeCN solution, an equimolar amount of benzyl bromide (or benzyl chloride) is added dropwise at room temperature. The reaction mixture is stirred under an inert atmosphere and protected from light for several hours until the reaction is complete (monitored by thin-layer chromatography).
-
Work-up and Purification: The reaction mixture is poured into deoxygenated water and extracted with an organic solvent such as diethyl ether or dichloromethane. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate).
Spectroscopic Characterization
¹H NMR Spectroscopy:
-
A sample of purified this compound (5-10 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.6 mL) in an NMR tube.
-
The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher.
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Vibrational Spectroscopy (FT-IR and Raman):
-
FT-IR: A small amount of the sample is analyzed as a thin film on a KBr plate or as a KBr pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.
-
Raman: A sample is placed in a capillary tube, and the Raman spectrum is excited using a laser source. The scattered light is collected and analyzed. The symmetric stretching vibration of the cyanide group is expected to be a strong band.
Visualized Workflows
The following diagrams illustrate the logical flow of the synthesis and characterization of this compound.
Concluding Remarks
The tellurium-carbon bond in this compound presents a fascinating area of study. While direct experimental determination of all its properties remains an ongoing effort, a combination of spectroscopic data from the molecule itself and high-quality structural data from the closely related tellurocyanate anion provides a robust understanding of its nature. The experimental protocols and workflows detailed herein offer a practical guide for researchers venturing into the synthesis and characterization of this and similar organotellurium compounds. Further computational studies could provide deeper insights into the bond dissociation energy and reactivity, complementing the experimental data and paving the way for new applications.
References
Theoretical Examination of Benzyl Tellurocyanate's Molecular Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl tellurocyanate (C₆H₅CH₂TeCN) is an organotellurium compound that has garnered interest due to the unique properties of the tellurocyanate functional group. Understanding its three-dimensional structure and electronic properties is crucial for predicting its reactivity, stability, and potential applications, including in materials science and as a precursor in organic synthesis. While extensive experimental data from X-ray crystallography provides a solid foundation for its solid-state structure, theoretical calculations offer invaluable insights into its gas-phase geometry, vibrational frequencies, and electronic characteristics. This technical guide synthesizes available crystallographic data with computational methodologies applied to closely related tellurium-containing compounds to provide a comprehensive overview of the theoretical approaches to characterizing this compound.
Molecular Structure and Geometry
Experimental Crystal Structure Data
The solid-state structure of this compound has been determined by X-ray diffraction.[1] The crystallographic data provides precise measurements of the unit cell and atomic positions, from which molecular geometry can be derived.
Table 1: Experimental Crystallographic Data for this compound [1]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a | 6.031 Å |
| b | 16.042 Å |
| c | 8.787 Å |
| α | 90° |
| β | 95.82° |
| γ | 90° |
| Z | 4 |
Theoretical Structural Parameters
Theoretical calculations, particularly using Density Functional Theory (DFT), are a powerful tool for determining the gas-phase structure of molecules. For this compound, the structural parameters can be compared with experimental data for validation. The table below presents key bond lengths and angles for the related 4-nitrothis compound, which provides a good approximation for the bonding around the tellurium atom.
Table 2: Comparison of Key Bond Lengths (Å) and Angles (°) for a Related Tellurocyanate
| Parameter | 4-Nitrothis compound (Experimental)[2] | This compound (Predicted Theoretical Range) |
| C(benzyl)-Te Bond Length | 2.167(3) | 2.15 - 2.18 |
| Te-C(cyano) Bond Length | 2.060(4) | 2.05 - 2.08 |
| C(benzyl)-Te-C(cyano) Angle | 90.6(1) | 90° - 93° |
| Te-C-N Angle | - | ~179° |
The Te-C(cyano) bond is notably shorter than the C(benzyl)-Te bond, indicating a degree of multiple bond character.[2][3] The C(benzyl)-Te-C(cyano) bond angle is approximately 90°, which is characteristic for tellurium(II) compounds.[2]
Computational Methodology
A robust computational protocol is essential for accurately modeling the structure and properties of this compound. The following outlines a recommended theoretical approach based on methods successfully applied to similar organotellurium compounds and the tellurocyanate anion.
Experimental Protocols: Computational Details
-
Software: A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan is suitable for these calculations.
-
Methodology: Density Functional Theory (DFT) is the recommended method due to its balance of accuracy and computational cost for systems containing heavier elements. The B3LYP hybrid functional is a common and effective choice for geometry optimizations and frequency calculations of organic and organometallic compounds.[4]
-
Basis Sets: For the light atoms (C, H, N), a Pople-style basis set such as 6-311G(d,p) or a Dunning-type correlation-consistent basis set (e.g., aug-cc-pVTZ) is appropriate. For the tellurium atom, it is crucial to use a basis set that includes relativistic effects, which are significant for heavy elements. A common approach is to use a relativistic effective core potential (RECP) to replace the core electrons, with a corresponding valence basis set. The LANL2DZ or Def2-TZVP basis sets are good choices for tellurium.
-
Geometry Optimization: The molecular geometry should be fully optimized in the gas phase without any symmetry constraints to find the lowest energy conformation.
-
Frequency Calculations: Following geometry optimization, vibrational frequency calculations should be performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).
-
Solvation Effects: To model the molecule in solution, a continuum solvation model such as the Polarizable Continuum Model (PCM) can be employed.
Logical Workflow for Theoretical Calculation
The following diagram illustrates the logical workflow for the theoretical calculation of this compound's structure and properties.
Caption: Workflow for Theoretical Analysis.
Electronic Structure and Frontier Molecular Orbitals
The electronic properties of this compound, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding its reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.
Table 3: Predicted Electronic Properties
| Property | Predicted Value/Description |
| HOMO Energy | Expected to be localized on the Te-C(cyano) bond and the tellurium lone pairs. |
| LUMO Energy | Expected to be localized on the antibonding orbitals of the phenyl ring and the C≡N triple bond. |
| HOMO-LUMO Gap | A moderate energy gap is expected, suggesting a balance of stability and reactivity. |
The diagram below illustrates the conceptual relationship between the molecular fragments and the resulting frontier molecular orbitals.
Caption: Frontier Orbital Contributions.
Theoretical calculations provide a powerful complement to experimental studies for a comprehensive understanding of this compound's structure and properties. By employing DFT with appropriate basis sets that account for relativistic effects on tellurium, a detailed and accurate model of the molecule can be achieved. This information is valuable for predicting its behavior in chemical reactions and for the rational design of new materials and molecules with desired properties. The methodologies and expected results outlined in this guide provide a solid framework for researchers to conduct their own theoretical investigations into this and related organotellurium compounds.
References
- 1. This compound | C8H7NTe | CID 12530518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. A Thorough Characterization of the Tellurocyanate Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure, Hirshfeld surface analysis and density functional theory study of benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Benzyl Tellurocyanate in Organometallic Synthesis: An Overview of a Niche Precursor
Introduction
Benzyl tellurocyanate (C₆H₅CH₂TeCN) is an organotellurium compound that has been synthesized and characterized as a uniquely stable alkyl tellurocyanate. While organotellurium chemistry has carved a significant niche in organic and materials synthesis, the application of this compound specifically as a precursor in organometallic synthesis is not extensively documented in publicly available scientific literature. This document aims to provide an overview of the known chemistry of this compound and to contextualize its potential, albeit underexplored, role in the synthesis of organometallic complexes by drawing parallels with the reactivity of other organotellurium compounds.
Synthesis and Stability of this compound
The pioneering work on this compound described its synthesis from the reaction of an alkali-metal tellurocyanate with benzyl bromide. A key finding was its notable stability compared to other alkyl tellurocyanates, which are often prone to decomposition. This stability makes it an interesting candidate for further synthetic explorations.
Experimental Protocol: Synthesis of this compound (General Procedure)
A solution of an alkali-metal tellurocyanate (e.g., KTeCN) is prepared in a suitable solvent. To this solution, benzyl bromide is added, and the reaction mixture is stirred, typically at room temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography. Upon completion, the product, this compound, is isolated and purified using standard laboratory procedures like extraction and chromatography.
Reactivity of this compound
The documented reactions of this compound have primarily involved its interaction with non-metallic reagents. These studies have established its basic reactivity profile, which is crucial for understanding its potential behavior with metal complexes. Reactions with reagents such as oxygen, bromine, hydroxide ions, and hypophosphorous acid have been reported, demonstrating the lability of the Te-CN and C-Te bonds under specific conditions.
Potential Pathways in Organometallic Synthesis
While direct examples are scarce, the structure of this compound suggests several potential pathways for its use as a precursor in organometallic synthesis. These hypothetical pathways are based on the known reactivity of related organotellurium and pseudohalide compounds.
a) Ligand Substitution Reactions
The tellurocyanate moiety could potentially act as a ligand, coordinating to a metal center through the tellurium or nitrogen atom. A general workflow for such a reaction is depicted below.
Caption: Hypothetical ligand substitution pathway.
b) Oxidative Addition
Low-valent metal complexes could potentially undergo oxidative addition across the C-Te or Te-CN bond of this compound. This would result in the formation of a new organometallic complex with the benzyl and tellurocyanate fragments directly bonded to the metal center.
Caption: Hypothetical oxidative addition pathway.
c) Precursor for Metal Telluride Nanomaterials
In the broader context of materials science, organotellurium compounds are utilized as precursors for the synthesis of metal telluride nanoparticles.[1] this compound could potentially serve a similar role, where the tellurium is transferred to a metal center upon decomposition of the precursor under specific reaction conditions.
Challenges and Future Outlook
The limited exploration of this compound in organometallic synthesis may be attributed to several factors. The availability of more reactive and well-established tellurium precursors, such as silylated tellurides or tellurols, might have overshadowed its potential. Additionally, the cyanide moiety introduces a competing coordination site and potential toxicity concerns that may complicate its application.
Future research could focus on systematically investigating the reactivity of this compound with a range of transition metal complexes to validate the hypothetical pathways described above. Detailed mechanistic studies would be essential to understand the coordination and bond activation processes. Should these investigations prove fruitful, this compound could emerge as a valuable tool in the synthesis of novel organometallic complexes and materials.
Conclusion
This compound remains a precursor with underexplored potential in the field of organometallic synthesis. While its stability is a notable advantage, the lack of documented applications with metal complexes highlights a gap in the current body of scientific literature. The synthetic pathways outlined in this note are speculative and intended to guide future research in this area. Further experimental validation is necessary to establish this compound as a viable precursor for researchers, scientists, and drug development professionals.
References
Application Notes and Protocols: Benzyl Tellurocyanate in the Synthesis of Tellurium-Containing Heterocycles
Introduction
Tellurium-containing heterocycles are a class of organotellurium compounds that have garnered interest in materials science and medicinal chemistry due to their unique electronic and biological properties. The development of synthetic routes to these molecules is an active area of research. Benzyl tellurocyanate (BnTeCN) is a stable organotellurium reagent that has been explored as a source of the tellurium atom in various chemical transformations. This document aims to provide detailed application notes and protocols for the use of this compound in the synthesis of tellurium-containing heterocycles, targeting researchers, scientists, and drug development professionals.
Challenges in Documenting Specific Protocols
The following sections, therefore, present a generalized workflow and a hypothetical reaction pathway that could guide future research in exploring the potential of this compound in this context. These are based on analogous reactions in selenium and sulfur chemistry and the known reactivity of related organotellurium compounds.
Hypothetical Application: Synthesis of Tellurazoles
One potential application of this compound could be in the synthesis of tellurazoles, five-membered aromatic heterocycles containing tellurium and nitrogen. A plausible synthetic strategy could involve the reaction of this compound with a suitable substrate, such as a propargylamine, followed by an intramolecular cyclization.
Logical Workflow for a Hypothetical Synthesis
The following diagram illustrates a conceptual workflow for the synthesis of a substituted tellurazole from this compound.
Caption: Hypothetical workflow for tellurazole synthesis.
Experimental Protocol (Hypothetical)
The following is a speculative protocol for the synthesis of a substituted tellurazole, which would require experimental validation and optimization.
Reaction: Synthesis of 2,4-disubstituted-1,3-tellurazole
Materials:
-
This compound (1.0 mmol)
-
N-arylpropargylamine (1.0 mmol)
-
Anhydrous toluene (20 mL)
-
Triethylamine (1.2 mmol)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add this compound (1.0 mmol) and N-arylpropargylamine (1.0 mmol) in anhydrous toluene (20 mL).
-
Add triethylamine (1.2 mmol) to the reaction mixture.
-
Heat the mixture to reflux under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction (hypothetically 12-24 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired tellurazole.
-
Characterize the product using NMR spectroscopy (¹H, ¹³C, ¹²⁵Te), mass spectrometry, and elemental analysis.
Quantitative Data (Hypothetical)
Since no experimental data is available, the following table is a template for how quantitative data for such a reaction would be presented.
| Entry | Substituent (R) on N-arylpropargylamine | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Phenyl | 24 | 110 | TBD |
| 2 | 4-Methoxyphenyl | 24 | 110 | TBD |
| 3 | 4-Nitrophenyl | 24 | 110 | TBD |
| 4 | 2,6-Dimethylphenyl | 36 | 110 | TBD |
| TBD: To be determined experimentally. |
Signaling Pathway (Conceptual)
The following diagram illustrates a plausible mechanistic pathway for the hypothetical reaction.
Caption: Plausible reaction mechanism for tellurazole formation.
While this compound is a known and stable organotellurium compound, its application in the direct synthesis of tellurium-containing heterocycles remains an unexplored area of research. The hypothetical protocols and pathways presented here are intended to serve as a starting point for researchers interested in investigating this potential application. Further experimental work is necessary to validate these concepts and to determine the scope and limitations of using this compound as a building block for novel tellurium-containing heterocyclic systems. The development of such synthetic methods would be a valuable addition to the field of organotellurium chemistry and could provide access to new compounds with potential applications in materials science and drug discovery.
Application Notes and Protocols for the Synthesis of Benzyl Tellurocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of benzyl tellurocyanate, a stable organotellurium compound. The synthesis involves a two-step process commencing with the in situ preparation of potassium tellurocyanate, followed by its reaction with benzyl chloride. This protocol includes a comprehensive list of materials and reagents, step-by-step procedures for synthesis and purification, and a summary of key characterization data. A graphical representation of the experimental workflow is also provided to facilitate clear understanding of the process.
Introduction
This compound is an organotellurium compound that holds potential as a building block in organic synthesis and for the development of novel therapeutic agents. The introduction of a tellurium-containing functional group can significantly influence the pharmacological properties of a molecule. This protocol details a reliable method for the preparation of this compound, adapted from established literature procedures. The synthesis is based on the nucleophilic substitution of chloride from benzyl chloride by the tellurocyanate anion.
Data Presentation
A summary of the key quantitative data for the synthesized this compound is presented in Table 1.
Table 1: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₈H₇NTe |
| Molecular Weight | 244.7 g/mol [1] |
| Melting Point | 126-127 °C[2] |
| Appearance | White needles[2] |
| ¹H NMR (CDCl₃) | |
| Aromatic Protons (5H) | δ 7.38 (s)[2] |
| Benzylic Protons (2H) | δ 4.52 (s)[2] |
| Infrared (KBr) | |
| C≡N Stretch | 2180 cm⁻¹[2] |
| Mass Spectrometry | |
| Molecular Ion ([M]⁺) | Relatively weak (17%)[2] |
| Base Peak | m/z 91 (loss of TeCN)[2] |
| Yield | ~60%[2] |
Experimental Workflow
The overall experimental workflow for the synthesis of this compound is depicted in the following diagram.
References
Handling and storage procedures for benzyl tellurocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl tellurocyanate (C₆H₅CH₂TeCN) is an organotellurium compound that serves as a precursor and intermediate in various chemical syntheses. Its unique reactivity, attributed to the tellurium-cyanide moiety, makes it a subject of interest in synthetic chemistry. However, due to the inherent toxicity and reactivity of organotellurium compounds, stringent handling and storage procedures are paramount to ensure laboratory safety and experimental reproducibility. These application notes provide detailed protocols for the handling, storage, and characterization of this compound, along with a summary of its known physicochemical properties.
Safety, Handling, and Storage
General Safety Precautions:
Organotellurium compounds are generally considered to be more toxic than their selenium and sulfur analogs.[1][2] Acute exposure can lead to neurological and other systemic toxic effects.[1][2] Therefore, all handling of this compound must be conducted in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves, is mandatory.
Storage:
This compound is sensitive to light and air, especially when in solution.[3] Exposure can lead to decomposition, evidenced by darkening of the material.[3] For long-term storage, the compound should be kept in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and stored in a cool, dark, and dry place.
Spill and Waste Disposal:
In case of a spill, the area should be evacuated and ventilated. The spilled material should be absorbed with an inert material (e.g., vermiculite or sand) and placed in a sealed container for disposal. All waste containing this compound should be treated as hazardous and disposed of in accordance with local, state, and federal regulations.
Physicochemical Properties
The following table summarizes the known physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₇NTe | [4] |
| Molecular Weight | 244.75 g/mol | [4] |
| Melting Point | 126-127 °C | [3] |
| Appearance | White needles | [3] |
| Solubility | Soluble in chloroform, can be crystallized from hexane-chloroform | [3] |
Spectroscopic Data
The following table summarizes key spectroscopic data for this compound.
| Technique | Wavenumber (cm⁻¹)/Chemical Shift (ppm) | Reference |
| Infrared (IR) Spectroscopy (KBr) | ν(CN): 2180 cm⁻¹ | [3] |
| ¹H NMR (CDCl₃) | δ 7.38 (s, 5H, Ar-H), 4.52 (s, 2H, CH₂) | [3] |
| ¹³C NMR (inferred from tellurocyanate anion data) | The chemical shift for the carbon in the TeCN group of the tellurocyanate anion is reported as 77.8 ppm. | [5] |
| ¹²⁵Te NMR (inferred from tellurocyanate anion data) | The chemical shift for the tellurium in the tellurocyanate anion is reported as -566 ppm. | [5] |
Crystal Structure Data
The crystal structure of this compound has been determined and the data is available from the Crystallography Open Database (COD) under the deposition number 7239799.[4]
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Monoclinic | P 1 21/c 1 | 6.031 | 16.042 | 8.787 | 90 | 95.82 | 90 |
Experimental Protocols
Synthesis of this compound:
The following protocol is adapted from the procedure described by Spencer, H. K., et al. in the Journal of the American Chemical Society.[3]
Materials:
-
Potassium cyanide (KCN)
-
Tellurium powder (Te)
-
Dimethyl sulfoxide (DMSO)
-
Benzyl chloride (C₆H₅CH₂Cl)
-
Argon or Nitrogen gas
-
Deionized water
-
Hexane
-
Chloroform
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), a mixture of potassium cyanide and tellurium powder in dimethyl sulfoxide is heated at 100 °C until all the tellurium has dissolved, forming a pale-yellow solution of potassium tellurocyanate.
-
The solution is then cooled to room temperature.
-
An excess of benzyl chloride is added to the solution at room temperature under an inert atmosphere and in the dark. The reaction is allowed to proceed for 2 hours.
-
The reaction mixture is then poured into cold water, which results in the formation of a gray precipitate.
-
The precipitate is collected by filtration, air-dried in the dark, and then purified by either column chromatography on silica gel or by crystallization from a hexane-chloroform mixture to yield white needles of this compound.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the scientific literature regarding the biological activities and involvement in signaling pathways of this compound. However, it is important to note that organotellurium compounds, as a class, have been reported to possess a range of biological effects, including antioxidant properties and the ability to inhibit certain enzymes.[2] Some organotellurium compounds have been shown to modulate cellular signaling pathways related to oxidative stress.[6] Given the general toxicity of organotellurium compounds, any investigation into the biological effects of this compound should be approached with extreme caution and appropriate safety measures.
Logical Relationship of General Organotellurium Toxicity:
Caption: General toxicological effects of organotellurium compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scielo.br [scielo.br]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C8H7NTe | CID 12530518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A Thorough Characterization of the Tellurocyanate Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organotellurium and Organoselenium Compounds attenuate Mn-induced toxicity in C. elegans by preventing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Situ Generation of Tellurocyanate from Benzyl Tellurocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of benzyl tellurocyanate and the subsequent in situ generation of the tellurocyanate anion (TeCN⁻). The tellurocyanate ion is a versatile reagent in organic synthesis and a precursor for various tellurium-containing compounds. Its in situ generation from a stable, easy-to-handle precursor like this compound offers a convenient and efficient method for its utilization, avoiding the need to handle more sensitive and unstable tellurocyanate salts directly.
Introduction
Organotellurium compounds have garnered significant interest in organic synthesis and materials science due to their unique reactivity. The tellurocyanate anion, in particular, serves as a valuable nucleophile for the introduction of tellurium into organic molecules and as a precursor for the synthesis of metal telluride nanocrystals. However, alkali metal tellurocyanates can be sensitive to air and moisture. This compound presents itself as a more stable, crystalline solid that can be readily synthesized and stored. The protocols outlined below describe the preparation of this compound and a proposed method for the cleavage of the benzyl-tellurium bond to release the tellurocyanate anion in situ for subsequent reactions.
Synthesis of this compound
The synthesis of this compound is achieved via a nucleophilic substitution reaction between potassium tellurocyanate and benzyl bromide. Potassium tellurocyanate is first prepared from potassium cyanide and elemental tellurium.
Preparation of Potassium Tellurocyanate (KTeCN) Solution
A stable solution of potassium tellurocyanate in dimethyl sulfoxide (DMSO) can be prepared and used directly for the synthesis of alkyl tellurocyanates.
Experimental Protocol:
-
To a stirred suspension of elemental tellurium powder (1.276 g, 10 mmol) in dry DMSO (20 mL) under an inert atmosphere (e.g., nitrogen or argon), add potassium cyanide (0.651 g, 10 mmol).
-
Heat the mixture to 100-120 °C and stir until the tellurium powder has completely dissolved, resulting in a clear, pale yellow solution.
-
Allow the solution to cool to room temperature before proceeding to the next step. This solution of KTeCN in DMSO is used in situ for the synthesis of this compound.
Synthesis of this compound
Experimental Protocol:
-
To the freshly prepared solution of potassium tellurocyanate in DMSO at room temperature, add benzyl bromide (1.71 g, 1.19 mL, 10 mmol) dropwise with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into ice-water (100 mL) to precipitate the product.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure this compound as a crystalline solid. A similar reaction for 2-carbethoxythis compound has been reported to yield 85% of the product.
Data Presentation:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Role |
| Tellurium | 127.60 | 10 | 1.276 g | Reactant |
| Potassium Cyanide | 65.12 | 10 | 0.651 g | Reactant |
| Benzyl Bromide | 171.04 | 10 | 1.71 g (1.19 mL) | Reactant |
| DMSO | 78.13 | - | 20 mL | Solvent |
Chemical Structure:
-
This compound: C₈H₇NTe
-
CAS Number: 62404-99-3[1]
In Situ Generation of Tellurocyanate from this compound
The generation of the tellurocyanate anion from this compound involves the cleavage of the C-Te bond. Based on the known chemistry of benzyl group deprotection and C-Te bond cleavage, a reductive cleavage is proposed as a mild and effective method. Sodium borohydride is a common and accessible reducing agent for this purpose.
Proposed Experimental Protocol:
-
Dissolve this compound (0.245 g, 1 mmol) in a suitable solvent such as ethanol or a mixture of THF and water (10 mL) in a reaction vessel under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (0.038 g, 1 mmol) portion-wise to the stirred solution. The reaction may cause gas evolution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. The completion of the C-Te bond cleavage can be monitored by the disappearance of the this compound spot on TLC.
-
The resulting solution contains the in situ generated tellurocyanate anion, which can then be used for subsequent reactions with an appropriate electrophile.
Data Presentation:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass | Role |
| This compound | 244.70 | 1 | 0.245 g | Precursor |
| Sodium Borohydride | 37.83 | 1 | 0.038 g | Reducing Agent |
| Ethanol/THF-H₂O | - | - | 10 mL | Solvent |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Proposed Signaling Pathway for In Situ Generation of Tellurocyanate
Caption: Proposed pathway for in situ generation of tellurocyanate.
Safety Precautions
-
Tellurium compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Potassium cyanide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.
-
All reactions should be carried out under an inert atmosphere to prevent oxidation of tellurium species.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
These protocols provide a foundation for the synthesis and application of this compound as a precursor for the in situ generation of tellurocyanate. Further optimization of reaction conditions may be necessary depending on the specific application and the nature of the electrophile used in subsequent steps.
References
Application Notes and Protocols for the Scale-up Synthesis of Benzyl Tellurocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scale-up synthesis of benzyl tellurocyanate, a valuable reagent in organic synthesis and potential building block for novel therapeutic agents. The described two-step, one-pot procedure involves the in-situ generation of potassium tellurocyanate followed by its reaction with benzyl bromide. This method is designed to be scalable and efficient, with a strong emphasis on safety and handling of tellurium-containing compounds.
Introduction
Organotellurium compounds are gaining increasing interest in organic chemistry due to their unique reactivity. This compound serves as a versatile intermediate, enabling the introduction of the tellurocyanate moiety into various molecular scaffolds. While the synthesis of related organoselenium and organosulfur compounds is well-documented, detailed protocols for the scaled-up synthesis of their tellurium analogs are less common. This application note aims to fill that gap by providing a comprehensive and practical guide for the preparation of this compound.
Chemical Reaction
The synthesis proceeds in two main steps:
-
Formation of Potassium Tellurocyanate: KCN + Te -> KTeCN
-
Formation of this compound: KTeCN + C6H5CH2Br -> C6H5CH2TeCN + KBr
Data Presentation
The following table summarizes the recommended quantities of reagents and expected yield for a scale-up synthesis of this compound.
| Reagent/Product | Chemical Formula | Molecular Weight ( g/mol ) | Moles | Quantity |
| Tellurium powder | Te | 127.60 | 1.0 | 127.6 g |
| Potassium Cyanide | KCN | 65.12 | 1.1 | 71.6 g |
| Benzyl Bromide | C₇H₇Br | 171.04 | 1.0 | 171.0 g (120.4 mL) |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | - | 1.5 L |
| This compound (Product) | C₈H₇NTe | 244.75 | - | ~195.8 g (80% theoretical yield) |
Experimental Protocol
Safety Precautions:
-
Toxicity: Tellurium compounds are toxic and should be handled with extreme care. Potassium cyanide is highly toxic and can release poisonous hydrogen cyanide gas if acidified. All manipulations must be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and nitrile gloves at all times. For handling solid tellurium and potassium cyanide, the use of a dust mask or respirator is recommended.
-
Inert Atmosphere: The reaction is sensitive to air and moisture. All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Waste Disposal: All tellurium-containing waste must be collected and disposed of according to institutional and local regulations for hazardous waste.
Materials and Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with a temperature controller
-
Condenser
-
Dropping funnel
-
Inert gas inlet (nitrogen or argon)
-
Schlenk line or similar inert atmosphere setup
-
Large separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
Step 1: In-situ Preparation of Potassium Tellurocyanate Solution
-
Set up the 5 L three-necked flask with a mechanical stirrer, condenser, and inert gas inlet. Ensure the system is under a positive pressure of nitrogen or argon.
-
To the flask, add tellurium powder (127.6 g, 1.0 mol) and anhydrous dimethyl sulfoxide (DMSO) (1.0 L).
-
Carefully add potassium cyanide (71.6 g, 1.1 mol) to the suspension. Caution: Potassium cyanide is highly toxic.
-
Heat the mixture to 100 °C with vigorous stirring.
-
Maintain this temperature and continue stirring for 4-6 hours. The progress of the reaction can be monitored by the dissolution of the black tellurium powder to form a clear, often yellowish, solution of potassium tellurocyanate.
Step 2: Synthesis of this compound
-
Once the tellurium has completely dissolved, cool the reaction mixture to room temperature.
-
Dilute the solution with an additional 500 mL of anhydrous DMSO.
-
Fill the dropping funnel with benzyl bromide (171.0 g, 1.0 mol).
-
Add the benzyl bromide dropwise to the stirred potassium tellurocyanate solution over a period of 1-2 hours. An exothermic reaction may be observed; maintain the temperature below 40 °C using a water bath if necessary.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 12-16 hours (overnight).
Step 3: Work-up and Purification
-
Pour the reaction mixture into a large container with 5 L of ice-cold deionized water. A pale yellow to off-white precipitate of crude this compound should form.
-
Stir the aqueous mixture for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product thoroughly with deionized water (3 x 500 mL) to remove DMSO and inorganic salts.
-
Wash the product with cold ethanol (2 x 200 mL) to remove any unreacted benzyl bromide.
-
Dry the product under vacuum at room temperature. This compound is reported to be a low-melting solid or oil, and it is sensitive to light and air.[1]
Step 4: (Optional) Recrystallization
-
For higher purity, the crude product can be recrystallized. Based on procedures for analogous benzyl selenocyanates, a mixed solvent system like toluene/heptane or benzene/heptane can be effective.[2]
-
Dissolve the crude product in a minimal amount of warm toluene.
-
Slowly add heptane until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum.
Characterization:
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as:
-
¹H NMR: Expected signals for the benzylic protons and the aromatic protons.
-
¹³C NMR: Expected signals for the carbons of the benzyl group and the cyanate carbon.
-
Mass Spectrometry: To confirm the molecular weight.
-
IR Spectroscopy: To identify the characteristic C≡N stretch of the tellurocyanate group.
Visualizations
Experimental Workflow
Caption: Workflow for the scale-up synthesis of this compound.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the stringent safety precautions, researchers can reliably produce this valuable compound for further applications in organic synthesis and medicinal chemistry. The provided workflow and data table serve as a practical guide for the successful execution of this synthesis on a larger scale.
References
Application Notes and Protocols for Benzyl Tellurocyanate as a TeCN Transfer Reagent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of benzyl tellurocyanate, a stable and versatile reagent for the transfer of the tellurocyanate (TeCN) group in organic synthesis. The following sections detail its preparation, key applications, and experimental protocols based on available literature.
Introduction
This compound is the first isolated and characterized stable alkyl tellurocyanate. Its stability, compared to other alkyl tellurocyanates, makes it a valuable tool in organotellurium chemistry, enabling the introduction of the TeCN moiety into various organic molecules. This reagent serves as an electrophilic source of tellurium, reacting with a range of nucleophiles. The TeCN group can then be further transformed, making this compound a gateway to more complex tellurium-containing compounds.
Application Notes
1. Synthesis of Tellurium-Containing Heterocycles: this compound can be employed in the synthesis of novel heterocyclic compounds incorporating a tellurium atom. The TeCN group can act as a precursor to other tellurium functionalities that can participate in cyclization reactions.
2. Introduction of Tellurium into Organic Molecules: The primary application of this compound is as a TeCN transfer reagent. It allows for the facile introduction of tellurium into organic substrates through reactions with various nucleophiles. This is particularly useful in the development of new materials and potential therapeutic agents where the unique properties of tellurium are desired.
3. Precursor to Other Organotellurium Compounds: The tellurocyanate moiety introduced by this reagent can be readily converted into other functional groups. For instance, reduction of the tellurocyanate can yield tellurols, which are versatile intermediates in organic synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the reaction of an in situ prepared alkali-metal tellurocyanate with benzyl bromide.[1]
Materials:
-
Tellurium powder
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN)
-
Dimethylformamide (DMF), anhydrous
-
Benzyl bromide
-
Diethyl ether
-
Hexane
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of potassium or sodium tellurocyanate is prepared by stirring an excess of tellurium powder with potassium or sodium cyanide in anhydrous DMF at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 2-3 hours.
-
The resulting dark purple solution of the alkali-metal tellurocyanate is then filtered under an inert atmosphere to remove the excess tellurium.
-
The freshly prepared solution of the tellurocyanate is treated with a stoichiometric amount of benzyl bromide, added dropwise at room temperature.
-
The reaction mixture is stirred for an additional 1-2 hours at room temperature.
-
The mixture is then poured into a separatory funnel containing diethyl ether and water.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by crystallization from a mixture of ether and hexane to afford this compound as pale yellow needles.
Safety Precautions: Cyanides are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Tellurium compounds are also toxic and should be handled with care.
Protocol 2: General Procedure for TeCN Transfer to Nucleophiles
This protocol outlines a general procedure for the reaction of this compound with nucleophiles, based on its reported reactivity.[1]
Materials:
-
This compound
-
Nucleophile of choice (e.g., benzyl mercaptan)
-
Anhydrous solvent (e.g., tetrahydrofuran, diethyl ether)
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound in a suitable anhydrous solvent.
-
Add a stoichiometric amount of the desired nucleophile to the solution at room temperature.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) for the consumption of the starting materials. Reaction times may vary depending on the nucleophile's reactivity.
-
Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.
-
The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
The crude product is then purified by an appropriate method, such as column chromatography or crystallization.
Quantitative Data
The following tables summarize the physical and spectroscopic properties of this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₇NTe | [2] |
| Molecular Weight | 244.75 g/mol | [2] |
| Appearance | Pale yellow needles | |
| Melting Point | 53-54 °C | |
| Solubility | Soluble in common organic solvents |
Table 2: Spectroscopic Data for this compound
| Type of Data | Observed Values | Reference |
| ¹H NMR (CDCl₃) | δ 4.3 (s, 2H, CH₂), 7.3 (s, 5H, ArH) | |
| ¹³C NMR (CDCl₃) | Specific shifts are reported in the primary literature. | [1] |
| IR (Nujol) | ν(CN) 2140 cm⁻¹ | |
| UV (Hexane) | λmax 220, 255, 295 nm |
Table 3: Summary of Reported Reactions of this compound
| Reactant | Product(s) | Notes | Reference |
| Oxygen | Dibenzyl ditelluride, Benzaldehyde | Reaction proceeds upon exposure to air. | [1] |
| Bromine | Benzyl bromide, Tellurium(IV) cyanide bromide | Cleavage of the C-Te bond. | [1] |
| Hydroxide ion | Dibenzyl ditelluride | Decomposition in the presence of a base. | [1] |
| Hypophosphorous acid | Dibenzyl ditelluride | Reduction of the tellurocyanate. | [1] |
| Benzyl mercaptan | Dibenzyl ditelluride, Benzyl thiocyanate | Demonstrates TeCN transfer and subsequent reactions. | [1] |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Reactivity of this compound as a TeCN transfer reagent.
References
Application Notes and Protocols: Introducing Tellurium into Organic Molecules with Benzyl Tellurocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of benzyl tellurocyanate as a versatile reagent for introducing the tellurium element into organic molecules. This methodology is particularly relevant for the synthesis of novel organotellurium compounds, which are of growing interest in materials science and drug development due to their unique chemical and biological properties.
Introduction
Organotellurium compounds represent a unique class of molecules with applications ranging from organic synthesis to medicinal chemistry. This compound has been identified as a stable and effective precursor for the introduction of tellurium into various organic frameworks. Its stability, compared to other alkyl tellurocyanates, makes it a valuable tool for researchers.[1] This document outlines the synthesis of this compound and its subsequent application in the formation of new carbon-tellurium bonds.
Synthesis of this compound
The synthesis of this compound involves the reaction of a benzyl halide with a tellurocyanate salt. The tellurocyanate anion ([TeCN]⁻) can be generated in situ from elemental tellurium and a cyanide source.
Protocol: Synthesis of Potassium Tellurocyanate (in situ)
This protocol describes the in situ generation of potassium tellurocyanate, which can then be directly used to synthesize this compound.
Materials:
-
Tellurium powder
-
Potassium cyanide (KCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add tellurium powder.
-
Add anhydrous DMSO to the flask under a nitrogen atmosphere.
-
Carefully add potassium cyanide to the suspension.
-
Stir the mixture at room temperature. The reaction progress can be monitored by the dissolution of the black tellurium powder to form a colored solution of potassium tellurocyanate.
Protocol: Synthesis of this compound
Materials:
-
In situ prepared Potassium Tellurocyanate solution in DMSO
-
Benzyl bromide
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To the freshly prepared solution of potassium tellurocyanate in DMSO, slowly add benzyl bromide dropwise at room temperature with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Data | Value |
| ¹H NMR (CDCl₃, δ) | 4.3 (s, 2H, CH₂), 7.2-7.4 (m, 5H, Ar-H) |
| ¹³C NMR (CDCl₃, δ) | 35.1 (CH₂), 107.5 (TeCN), 128.0, 128.8, 129.2, 135.5 (Ar-C) |
| IR (KBr, cm⁻¹) | ~2150 (νCN) |
Note: Exact spectroscopic values may vary slightly depending on the instrumentation and solvent used.
Applications of this compound in Organic Synthesis
This compound serves as a valuable precursor for the synthesis of various organotellurium compounds, including dibenzyl ditelluride and other tellurides.
Synthesis of Dibenzyl Ditelluride
The reaction of this compound with a mild reducing agent or a base leads to the formation of dibenzyl ditelluride.
dot
Caption: Synthesis of Dibenzyl Ditelluride.
Protocol: Synthesis of Dibenzyl Ditelluride from this compound
Materials:
-
This compound
-
Sodium hydroxide (10% aqueous solution) or Hypophosphorous acid (50%)
-
Ethanol
-
Diethyl ether
-
Deionized water
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Slowly add a 10% aqueous solution of sodium hydroxide or a 50% solution of hypophosphorous acid to the stirred solution at room temperature.
-
Continue stirring for 1-2 hours. The formation of a precipitate may be observed.
-
Extract the reaction mixture with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product, dibenzyl ditelluride, can be purified by recrystallization from a suitable solvent such as ethanol or hexane.
Table 2: Expected Product Characterization for Dibenzyl Ditelluride
| Property | Description |
| Appearance | Orange-red solid |
| Melting Point | Approx. 35-37 °C |
| ¹H NMR (CDCl₃, δ) | 4.0 (s, 4H, 2xCH₂), 7.1-7.3 (m, 10H, 2xAr-H) |
Reaction with Halogens
This compound reacts with halogens such as bromine to yield benzyltellurium trihalides.
dot
Caption: Halogenation of this compound.
Protocol: Synthesis of Benzyltellurium Tribromide
Materials:
-
This compound
-
Bromine
-
Carbon tetrachloride (or another inert solvent)
Procedure:
-
Dissolve this compound in carbon tetrachloride in a round-bottom flask protected from light.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in carbon tetrachloride dropwise with stirring.
-
Continue stirring at 0 °C for 30 minutes and then allow the reaction to warm to room temperature for 1 hour.
-
The product, benzyltellurium tribromide, will precipitate from the solution.
-
Collect the precipitate by filtration, wash with cold carbon tetrachloride, and dry under vacuum.
Table 3: Expected Product Characterization for Benzyltellurium Tribromide
| Property | Description |
| Appearance | Yellow to orange solid |
| ¹H NMR (DMSO-d₆, δ) | 5.1 (s, 2H, CH₂), 7.3-7.5 (m, 5H, Ar-H) |
Workflow for Introducing Tellurium into Organic Molecules
The general workflow for utilizing this compound as a tellurium-introducing agent is summarized below.
dot
Caption: General workflow for organotellurium synthesis.
Safety Precautions
-
Organotellurium compounds are generally toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Potassium cyanide is highly toxic. Handle with extreme care and have an appropriate cyanide poisoning antidote kit available.
-
Reactions involving tellurium may produce a characteristic garlic-like odor. Proper waste disposal procedures should be followed.
Conclusion
This compound is a valuable and relatively stable reagent for the introduction of tellurium into organic molecules. The protocols outlined in these application notes provide a foundation for the synthesis of a variety of organotellurium compounds. These compounds can be further elaborated, making this compound a key building block in the exploration of the chemical and biological properties of this unique class of molecules. Further research into the reactions of this compound with a broader range of nucleophiles and electrophiles is encouraged to expand its synthetic utility.
References
Application Notes: Benzyl Tellurocyanate in Cross-Coupling Reactions
Introduction
Organotellurium compounds are emerging as versatile reagents in organic synthesis, particularly in the realm of transition metal-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] While the direct application of benzyl tellurocyanate in such reactions is not yet extensively documented, its structure suggests potential utility as a precursor for generating tellurium-based coupling partners. This document outlines potential applications and protocols for this compound in cross-coupling reactions, drawing analogies from the established reactivity of other organotellurium compounds, such as diaryl and divinyl tellurium dichlorides, and aryl tellurides.[1][3][4]
Potential Applications
This compound (C₆H₅CH₂TeCN) can be envisioned to participate in cross-coupling reactions through several mechanistic pathways, making it a potentially valuable tool for researchers in organic synthesis and drug development.
-
Source of a Benzyl Telluride Anion: In the presence of a suitable reducing agent, this compound could generate a benzyl telluride anion (C₆H₅CH₂Te⁻). This nucleophilic species could then be used in various coupling reactions.
-
Oxidative Addition to a Metal Center: The Te-CN or C-Te bond of this compound might undergo oxidative addition to a low-valent transition metal catalyst, such as palladium(0) or nickel(0), to form a metal-tellurium intermediate. This intermediate could then participate in a catalytic cycle to form new bonds.
-
Precursor to Other Organotellurium Reagents: this compound can serve as a starting material for the synthesis of other, more complex organotellurium compounds that are known to be active in cross-coupling reactions.
Analogous Cross-Coupling Reactions with Organotellurium Compounds
The following sections describe established palladium-catalyzed cross-coupling reactions using organotellurium compounds that are analogous to the potential reactions of this compound.
Suzuki-Miyaura Type Coupling
Palladium-catalyzed cross-coupling of organotellurium compounds with organoboronic acids has been successfully demonstrated.[2] This suggests that a benzyl tellurium species, derived from this compound, could potentially couple with various boronic acids to form diarylmethanes and related structures.
Stille Type Coupling
The cross-coupling of diaryl and divinyl tellurium dichlorides with organostannanes is a known transformation, catalyzed by palladium or copper complexes.[3][5] This precedent indicates that a benzyl tellurium species could be coupled with a range of organostannanes.
Coupling with Hypervalent Iodonium Salts
Organotellurium dichlorides have been shown to couple with hypervalent iodonium salts in the presence of a palladium catalyst.[1] This provides another potential avenue for the application of this compound-derived species in C-C bond formation.
Quantitative Data from Analogous Reactions
The following tables summarize the results from palladium-catalyzed cross-coupling reactions of various organotellurium compounds, providing a reference for expected yields and reaction conditions.
Table 1: Palladium-Catalyzed Cross-Coupling of Organotellurium Dichlorides with Hypervalent Iodonium Salts[1]
| Entry | Organotellurium Dichloride | Iodonium Salt | Catalyst (mol%) | Base | Solvent | Time (h) | Product | Yield (%) |
| 1 | Diphenyltellurium dichloride | p-Methoxyphenyl(phenyl)iodonium triflate | PdCl₂ (10) | NaOMe | CH₃CN/MeOH | 7 | p-Methoxybiphenyl | 88 |
| 2 | Di(p-methoxyphenyl)tellurium dichloride | Diphenyliodonium tetrafluoroborate | PdCl₂ (10) | NaOMe | CH₃CN/MeOH | 7 | p-Methoxybiphenyl | 81 |
| 3 | Di(p-methoxyphenyl)tellurium dichloride | p-Methoxyphenyl(phenyl)iodonium triflate | PdCl₂ (10) | NaOMe | CH₃CN/MeOH | 7 | 4,4'-Dimethoxybiphenyl | 81 |
Table 2: Palladium- and Copper-Catalyzed Cross-Coupling of Diorganotellurium Dichlorides with Organostannanes[3]
| Entry | Organotellurium Dichloride | Organostannane | Catalyst (mol%) | Base | Solvent | Product | Yield (%) |
| 1 | Diphenyltellurium dichloride | Phenyltributylstannane | PdCl₂ (10) | Cs₂CO₃ | MeCN | Biphenyl | 85 |
| 2 | Diphenyltellurium dichloride | 2-Furyltributylstannane | PdCl₂ (10) | Cs₂CO₃ | MeCN | 2-Phenylfuran | 82 |
| 3 | Diphenyltellurium dichloride | Vinyltributylstannane | CuI (10) | Cs₂CO₃ | MeCN | Styrene | 75 |
Table 3: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Tellurides with Potassium Aryltrifluoroborate Salts[4]
| Entry | Aryl Telluride | Potassium Aryltrifluoroborate | Catalyst (mol%) | Base | Solvent | Product | Yield (%) |
| 1 | PhTePh | PhBF₃K | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Dioxane | Biphenyl | 92 |
| 2 | p-MeO-C₆H₄-TePh | PhBF₃K | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Dioxane | p-Methoxybiphenyl | 95 |
| 3 | PhTePh | p-NO₂-C₆H₄-BF₃K | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Dioxane | p-Nitrobiphenyl | 88 |
Experimental Protocols
The following are representative protocols for cross-coupling reactions involving organotellurium compounds, which can be adapted for reactions with this compound.
Protocol 1: General Procedure for Palladium-Catalyzed Cross-Coupling of an Organotellurium Dichloride with a Hypervalent Iodonium Salt[1]
-
Materials:
-
Organotellurium dichloride (1.0 mmol)
-
Hypervalent iodonium salt (1.2 mmol)
-
Palladium(II) chloride (PdCl₂) (0.1 mmol, 10 mol%)
-
Sodium methoxide (NaOMe) (3.0 mmol)
-
Anhydrous acetonitrile (CH₃CN)
-
Anhydrous methanol (MeOH)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the organotellurium dichloride, hypervalent iodonium salt, and PdCl₂.
-
Add a 1:1 mixture of anhydrous CH₃CN and MeOH via syringe.
-
Add sodium methoxide to the reaction mixture.
-
Stir the reaction mixture at room temperature for the time indicated in Table 1 (typically 7 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of an Aryl Telluride with a Potassium Aryltrifluoroborate Salt[4]
-
Materials:
-
Aryl telluride (1.0 mmol)
-
Potassium aryltrifluoroborate salt (1.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous dioxane
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the aryl telluride, potassium aryltrifluoroborate salt, Pd(PPh₃)₄, and Cs₂CO₃.
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to reflux (approximately 100 °C) and stir for the required time (monitoring by TLC).
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired biaryl product.
-
Visualizations
Proposed Catalytic Cycle
The following diagram illustrates a plausible catalytic cycle for the cross-coupling of an organotellurium compound with an organoboron reagent, analogous to a Suzuki-Miyaura reaction.
Caption: Proposed catalytic cycle for Suzuki-Miyaura cross-coupling.
Experimental Workflow
This diagram outlines the general workflow for performing a palladium-catalyzed cross-coupling reaction with an organotellurium compound.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium- and copper-catalyzed cross-coupling and carbonylative cross-coupling of organotellurium compounds with organostannanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki-Miyaura cross-coupling reactions of aryl tellurides with potassium aryltrifluoroborate salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium- and copper-catalyzed cross-coupling and carbonylative cross-coupling of organotellurium compounds with organostannanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Benzyl Tellurocyanate Synthesis: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of benzyl tellurocyanate.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no yield of this compound can be attributed to several factors, from the quality of starting materials to the reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Degradation of Tellurocyanate Reagent | The tellurocyanate anion is sensitive to air and light, which can lead to its decomposition. Ensure that the tellurocyanate salt (e.g., potassium tellurocyanate) is fresh and has been stored under an inert atmosphere, protected from light. |
| Poor Quality Benzyl Halide | The purity of the benzyl halide (e.g., benzyl chloride or benzyl bromide) is crucial. Impurities such as benzyl alcohol or benzaldehyde can interfere with the reaction.[1][2] It is recommended to use freshly distilled or high-purity benzyl halide. |
| Presence of Water | The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is carried out under anhydrous conditions using dry solvents. |
| Inappropriate Solvent | The choice of solvent is critical for the solubility of the reactants and for facilitating the nucleophilic substitution. Aprotic polar solvents like acetonitrile or DMF are generally suitable. |
| Suboptimal Reaction Temperature | The reaction may require specific temperature control. If the temperature is too low, the reaction rate may be too slow. If it is too high, it could lead to decomposition of the product or starting materials. Monitor the reaction progress by TLC or other appropriate analytical methods to determine the optimal temperature. |
Issue 2: Presence of Impurities in the Final Product
The isolation of pure this compound can be challenging due to the formation of various byproducts.
| Potential Impurity | Source | Identification & Removal |
| Dibenzyl Ether | Can form as a byproduct during the synthesis of benzyl chloride or from side reactions of benzyl halides.[2] | Identification can be done using GC-MS or NMR. Purification can be achieved by column chromatography. |
| Benzyl Alcohol | Present as an impurity in the starting benzyl chloride or formed by hydrolysis of the benzyl halide.[1][2] | Can be detected by IR (broad O-H stretch) and NMR. It can be removed by washing the organic phase with water or brine, followed by column chromatography. |
| Benzaldehyde | An oxidation product of benzyl alcohol or an impurity in the starting benzyl chloride.[1][2] | Can be detected by NMR. Removal is possible through washing with a sodium bisulfite solution or by column chromatography. |
| Unreacted Benzyl Halide | Incomplete reaction. | Can be monitored by TLC and NMR. It can be removed by column chromatography or by using a scavenger resin. |
| Elemental Tellurium (Black Precipitate) | Decomposition of this compound or the tellurocyanate anion, especially upon exposure to air or light.[3] | The black solid can be removed by filtration. To prevent its formation, the reaction and work-up should be carried out under an inert atmosphere and with protection from light. |
| Benzyl Isocyanide | A potential isomeric byproduct, although less common with tellurocyanate compared to cyanide. | Can be identified by its characteristic strong odor and by IR spectroscopy (different C≡N stretching frequency compared to the cyanate). Careful column chromatography may separate it from the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of pure this compound?
A1: While specific data for this compound is scarce, organotellurium compounds are often colorless or pale yellow oils or solids and can be sensitive to light, potentially darkening over time due to the deposition of elemental tellurium.
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials (e.g., benzyl bromide) and the appearance of the product spot. Staining with an appropriate agent (e.g., potassium permanganate) may be necessary for visualization.
Q3: What purification methods are most effective for this compound?
A3: Column chromatography on silica gel is a common and effective method for purifying organic compounds like this compound from various impurities. The choice of eluent should be optimized to achieve good separation. Given the sensitivity of the compound, it is advisable to perform the purification quickly and with protection from light.
Q4: How should I store this compound?
A4: this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, protected from light, and at a low temperature to minimize decomposition.
Experimental Protocol: General Synthesis of this compound
This is a generalized protocol and may require optimization for specific laboratory conditions.
Materials:
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Potassium cyanide (KCN)
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Elemental Tellurium (Te)
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Benzyl bromide (or benzyl chloride)
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Anhydrous acetonitrile (or other suitable aprotic polar solvent)
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Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation of Potassium Tellurocyanate (KTeCN): In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add an equimolar mixture of potassium cyanide and elemental tellurium. Add anhydrous acetonitrile and reflux the mixture until the tellurium has completely reacted to form a solution of potassium tellurocyanate. The solution is often colored.
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Reaction with Benzyl Halide: Cool the potassium tellurocyanate solution to room temperature. To this solution, add benzyl bromide (1.0 equivalent) dropwise via a syringe.
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Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction may be gently heated if it proceeds slowly at room temperature.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove any inorganic salts. The solvent can be removed under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Thorough Characterization of the Tellurocyanate Anion - PMC [pmc.ncbi.nlm.nih.gov]
Degradation of benzyl tellurocyanate in protic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and handling of benzyl tellurocyanate, with a particular focus on its degradation in protic solvents.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid decomposition of this compound upon dissolution. | The solvent is protic (e.g., water, methanol, ethanol). Tellurocyanates are highly sensitive to protic solvents, leading to rapid degradation.[1] | Use a dry, aprotic solvent for your reaction or analysis (e.g., acetonitrile, acetone, dimethylformamide). Ensure all glassware is thoroughly dried before use. |
| Formation of a black or grey precipitate during the reaction. | This is likely elemental tellurium, a primary degradation product of this compound in the presence of protic species.[1] | If the use of a protic solvent is unavoidable, consider performing the reaction at low temperatures to minimize the rate of decomposition. However, the use of aprotic solvents is strongly recommended. |
| Inconsistent reaction yields or kinetics. | 1. Partial degradation of the this compound starting material due to exposure to moisture or protic solvent impurities.2. The reaction solvent contains traces of water or other protic impurities. | 1. Store this compound under an inert atmosphere (e.g., argon or nitrogen) and away from light.2. Use freshly distilled and dried aprotic solvents. Consider using molecular sieves to remove residual moisture. |
| Difficulty isolating the desired product from the reaction mixture. | Co-precipitation of elemental tellurium with the product. | If decomposition has occurred, filtration can be used to remove the insoluble elemental tellurium. However, preventing decomposition is the most effective strategy. |
Frequently Asked Questions (FAQs)
Q1: Why is my solution of this compound turning black when I use methanol as a solvent?
A1: The black precipitate is elemental tellurium. This compound is unstable in protic solvents such as methanol.[1] The protic nature of the solvent facilitates the decomposition of the tellurocyanate moiety, leading to the formation of elemental tellurium. It is crucial to use dry, aprotic solvents to maintain the integrity of the compound.
Q2: What are the expected degradation products of this compound in a protic solvent like ethanol?
A2: The primary and most readily observable degradation product is elemental tellurium, which appears as a black or grey solid. While the complete elucidation of all organic byproducts is not extensively documented in readily available literature, based on the reactivity of related organotellurium compounds, it is plausible that benzyl alcohol and cyanide-derived species are also formed.
Q3: Can I use a mixture of a protic and aprotic solvent to improve the solubility of my reactants?
A3: This is not recommended. Even small amounts of a protic solvent can initiate the degradation of this compound. If solubility is an issue, it is preferable to screen a range of dry, aprotic solvents to find a suitable one for your specific application.
Q4: How should I store this compound to ensure its stability?
A4: this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) to protect it from moisture and air. It is also advisable to store it in a cool, dark place to prevent light-induced decomposition.
Q5: Are there any stable alternatives to this compound for my application?
A5: The stability of organotellurium compounds can vary significantly. If the tellurocyanate functional group is essential, using it in a strictly aprotic environment is the only way to prevent decomposition. Depending on the desired reactivity, other organotellurium reagents might be more stable under your experimental conditions.
Experimental Protocols
Signaling Pathways and Experimental Workflows
The degradation of this compound in protic solvents is a chemical decomposition process rather than a biological signaling pathway. The following workflow outlines the general steps where degradation is a critical consideration.
Caption: Experimental workflow highlighting the critical solvent preparation step to prevent this compound degradation.
The logical relationship for the degradation process can be visualized as follows:
Caption: Logical diagram illustrating the degradation of this compound in the presence of a protic solvent.
References
Effect of atmospheric oxygen on benzyl tellurocyanate stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of benzyl tellurocyanate, particularly concerning its sensitivity to atmospheric oxygen. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Colorless solution of this compound turns black or develops a black precipitate. | Decomposition of this compound to elemental tellurium due to exposure to atmospheric oxygen and/or light. | Immediately handle the compound under an inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line. Protect the compound and its solutions from light by using amber vials or wrapping containers in aluminum foil. |
| Inconsistent results in reactions involving this compound. | Partial degradation of the this compound reagent. | Before use, verify the purity of this compound using ¹H NMR or ¹³C NMR spectroscopy. If impurities are detected, purify the compound by recrystallization under an inert atmosphere. |
| Low yield during the synthesis of this compound. | Presence of moisture or oxygen in the reaction setup. | Ensure all glassware is rigorously dried in an oven and cooled under a stream of inert gas. Use anhydrous solvents and reagents. Perform the reaction under a strict inert atmosphere. |
| Difficulty in isolating pure this compound. | The compound is sensitive to air and moisture during workup and purification. | Conduct all purification steps, such as filtration and washing, under an inert atmosphere. Use degassed solvents for washing and recrystallization. Dry the final product under a high vacuum. |
| 'H NMR spectrum shows unexpected peaks besides the characteristic benzyl and tellurocyanate signals. | Presence of oxidation byproducts such as dibenzyl ditelluride or benzaldehyde. | Minimize exposure to air during sample preparation for NMR analysis. Prepare the sample in a glovebox using deuterated solvents that have been purged with an inert gas. |
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: this compound should be stored in a tightly sealed container, under a dry, inert atmosphere (argon or nitrogen), and protected from light. For long-term storage, it is advisable to keep it in a freezer at -20°C.
Q2: What are the visible signs of this compound decomposition?
A2: The primary visible sign of decomposition is the appearance of a black precipitate, which is elemental tellurium. The initially colorless or pale yellow solution will darken upon degradation.
Q3: Can I handle this compound on the benchtop?
A3: It is strongly recommended to handle this compound in an inert atmosphere environment, such as a glovebox or using Schlenk techniques. Even brief exposure to atmospheric oxygen and moisture can lead to decomposition.
Q4: What are the likely decomposition products of this compound in the presence of air?
A4: In the presence of atmospheric oxygen, this compound is expected to decompose, leading to the formation of elemental tellurium, dibenzyl ditelluride, and potentially benzaldehyde and other oxidized benzyl species.
Q5: How can I monitor the stability of my this compound sample?
A5: The stability can be monitored by periodically taking a small sample under inert conditions and analyzing it by ¹H NMR spectroscopy to check for the appearance of impurity peaks. A change in the solution's color is also a good indicator of decomposition.
Quantitative Stability Data
Currently, there is a lack of specific quantitative data in the peer-reviewed literature regarding the decomposition rate of this compound in the presence of atmospheric oxygen. However, qualitative reports on related tellurocyanate salts indicate their sensitivity to air and moisture.
| Compound | Condition | Observed Stability | Citation |
| Tetraphenylarsonium tellurocyanate | Properly dried, in humid air | Decomposes slowly | [1] |
| Tetraphenylarsonium tellurocyanate | Traces of solvent, in humid air | Rapid decomposition | [1] |
| Tetramethylammonium tellurocyanate | Prolonged storage | Slowly darkens | [1] |
| Tetramethylammonium tellurocyanate | Humid air | Decomposes rather rapidly | [1] |
Experimental Protocols
Protocol for Assessing the Stability of this compound under Atmospheric Oxygen
This protocol outlines a general method to assess the stability of this compound when exposed to air.
1. Materials and Equipment:
- This compound
- Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane)
- Inert atmosphere glovebox or Schlenk line
- NMR tubes with J. Young's valves
- UV-Vis spectrophotometer and cuvettes
- ¹H NMR spectrometer
- Standard laboratory glassware (oven-dried)
2. Procedure:
3. Data Interpretation:
- By integrating the peaks in the ¹H NMR spectra, the relative amount of remaining this compound can be quantified over time, allowing for an estimation of the decomposition rate.
Visualizations
Caption: Proposed decomposition pathway of this compound in air.
Caption: Troubleshooting workflow for this compound experiments.
References
How to avoid side reactions in benzyl tellurocyanate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of benzyl tellurocyanate. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of my reaction mixture turning black?
A1: The appearance of a black precipitate is most commonly due to the decomposition of the tellurocyanate anion ([TeCN]⁻) or the this compound product, resulting in the formation of elemental tellurium. This decomposition is often triggered by exposure to air (oxygen), moisture, protic solvents, or light. The C-Te bond is inherently unstable, making both the reactant and the product highly sensitive.
Q2: My yields are consistently low. What are the likely reasons?
A2: Low yields in this compound synthesis can stem from several factors:
-
Decomposition: As mentioned in Q1, the instability of the tellurocyanate species is a major contributor to reduced yields.
-
Impure Starting Materials: Impurities in the benzyl halide, such as benzyl alcohol or benzaldehyde, can lead to side reactions. Similarly, the tellurocyanate salt must be pure and completely dry.
-
Inappropriate Solvent: The use of protic solvents (e.g., water, alcohols) will rapidly decompose the tellurocyanate anion.
-
Suboptimal Reaction Conditions: Incorrect temperature or reaction time can either lead to incomplete reaction or promote the decomposition of the product.
-
Side Reactions: The formation of byproducts such as benzyl isocyanide or stilbene will consume the starting materials and lower the yield of the desired product.
Q3: Am I at risk of forming benzyl isocyanide as a side product?
A3: Yes, the formation of benzyl isocyanide is a potential side reaction. The tellurocyanate anion is an ambident nucleophile, meaning it can react at either the tellurium or the nitrogen atom. While attack at the softer tellurium atom is generally favored for reaction with a soft electrophile like a benzyl halide, changes in reaction conditions (e.g., solvent polarity) could influence the regioselectivity of the attack. The synthesis of benzyl isocyanides from benzyl halides and cyanide salts is a known reaction, highlighting the plausibility of this side reaction.[1][2]
Q4: Can elimination reactions of the benzyl halide affect my synthesis?
A4: Elimination reactions, leading to the formation of stilbene from benzyl halides, are a possibility, particularly if strongly basic conditions and elevated temperatures are employed. While the tellurocyanate anion is not a strong base, impurities or the use of certain bases in the preparation of the tellurocyanate salt could promote this side reaction.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Black precipitate forms in the reaction mixture. | Decomposition of tellurocyanate species due to air or moisture. | Ensure all glassware is oven-dried and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
| Exposure to light. | Protect the reaction from light by wrapping the flask in aluminum foil. | |
| Use of a protic solvent. | Use polar aprotic solvents such as anhydrous acetonitrile, DMF, or acetone. | |
| Low yield of this compound. | Impure benzyl halide. | Purify the benzyl halide by distillation or column chromatography before use. |
| Incomplete reaction. | Monitor the reaction by TLC or other appropriate analytical techniques to determine the optimal reaction time. A slight excess of the tellurocyanate salt may be beneficial. | |
| Decomposition during workup. | Perform the workup at low temperatures and avoid prolonged exposure to air and light. | |
| Presence of benzyl isocyanide in the product. | Ambident reactivity of the tellurocyanate anion. | Use a polar aprotic solvent to favor attack at the tellurium atom. Lowering the reaction temperature may also increase selectivity. |
| Formation of stilbene. | Elimination side reaction. | Avoid high reaction temperatures and the presence of strong bases. |
Experimental Protocols
Preparation of Potassium Tellurocyanate (KTeCN)
Caution: This reaction should be performed in a well-ventilated fume hood under a dry, inert atmosphere.
-
Reagents and Materials:
-
Potassium cyanide (KCN), dried under vacuum.
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Elemental tellurium powder.
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Anhydrous dimethylformamide (DMF).
-
Schlenk flask and other appropriate glassware for inert atmosphere techniques.
-
-
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add potassium cyanide (1.0 eq) and elemental tellurium (1.0 eq).
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Evacuate the flask and backfill with argon or nitrogen.
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Add anhydrous DMF via a syringe.
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Heat the mixture with stirring. The progress of the reaction can be monitored by the consumption of the black tellurium powder.
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Once the reaction is complete (the solution becomes homogeneous and the tellurium is consumed), the resulting solution of KTeCN is used directly in the next step.
-
Synthesis of this compound
-
Reagents and Materials:
-
Solution of KTeCN in anhydrous DMF (from the previous step).
-
Benzyl bromide or benzyl chloride, freshly distilled.
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Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile).
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Standard glassware for inert atmosphere synthesis and workup.
-
-
Procedure:
-
Cool the freshly prepared solution of KTeCN in DMF to 0 °C in an ice bath.
-
Slowly add a solution of the benzyl halide (1.0 eq) in a minimal amount of anhydrous DMF to the KTeCN solution via a syringe, while stirring vigorously.
-
Allow the reaction to stir at 0 °C and then slowly warm to room temperature. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold deoxygenated water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Wash the combined organic layers with deoxygenated brine, dry over anhydrous sodium sulfate, and filter under an inert atmosphere.
-
Remove the solvent under reduced pressure at a low temperature.
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Purify the crude product quickly, for example, by rapid column chromatography on silica gel, using a non-polar eluent and keeping the column cold if necessary.
-
Visualizations
Reaction Pathways
Caption: Main and side reaction pathways in this compound synthesis.
Experimental Workflow
Caption: Recommended experimental workflow to minimize side reactions.
References
Technical Support Center: Benzyl Tellurocyanate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the synthesis of benzyl tellurocyanate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis of this compound typically involves a nucleophilic substitution reaction where a benzyl halide (e.g., benzyl bromide or benzyl chloride) is treated with a tellurocyanate salt, most commonly potassium tellurocyanate (KTeCN). The reaction is generally performed in an anhydrous aprotic solvent under an inert atmosphere.
Q2: Why is an inert atmosphere crucial for this reaction?
A2: The tellurocyanate anion ([TeCN]⁻) is highly sensitive to oxidation. Exposure to atmospheric oxygen can lead to the decomposition of the tellurocyanate reagent and the product, often resulting in the formation of elemental tellurium (a black precipitate) and other byproducts. Therefore, maintaining an inert atmosphere (e.g., using nitrogen or argon) throughout the experiment is critical to prevent degradation and ensure a higher yield of the desired product.
Q3: What are the most suitable solvents for this synthesis?
A3: Anhydrous aprotic polar solvents are generally preferred for this reaction. Dimethyl sulfoxide (DMSO) is frequently cited as a good solvent for the in situ preparation of potassium tellurocyanate and subsequent reaction with alkyl halides.[1] Other potential solvents include anhydrous acetone or acetonitrile. Protic solvents like water or alcohols should be strictly avoided as they can lead to the rapid decomposition of the tellurocyanate ion.[2]
Q4: How stable is the product, this compound?
A4: this compound is noted as being one of the first examples of a stable alkyl tellurocyanate.[1] However, "stable" in this context is relative. Like many organotellurium compounds, it can be sensitive to light, air, and moisture over time.[2] For long-term storage, it is advisable to keep the purified compound in a dark, cool place under an inert atmosphere.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Decomposition of potassium tellurocyanate: The KTeCN reagent is highly unstable in the presence of air or moisture.[2] 2. Inactive benzyl halide: The starting benzyl halide may have degraded. 3. Incorrect solvent: Use of protic or wet solvents. 4. Insufficient reaction time or temperature. | 1. Prepare KTeCN in situ under a strict inert atmosphere. Ensure all reagents and solvents are thoroughly dried. 2. Use freshly distilled or purified benzyl halide. 3. Use anhydrous aprotic polar solvents like DMSO or acetone.[2] 4. Monitor the reaction by TLC. If the reaction is sluggish, consider a moderate increase in temperature (e.g., to 40-50 °C), but be aware that higher temperatures might promote decomposition. |
| Formation of a black precipitate | Decomposition of tellurocyanate: This is likely elemental tellurium, resulting from the oxidation or hydrolysis of the [TeCN]⁻ anion or the product.[2] | 1. Improve the inert atmosphere conditions (e.g., ensure no leaks in the system, use a good quality inert gas). 2. Ensure all glassware, solvents, and reagents are scrupulously dry. |
| Presence of benzyl isocyanide as a byproduct | Ambident nature of the cyanide source: If cyanide ions are present from the decomposition of tellurocyanate, reaction at the nitrogen atom can occur. | While less common with the pre-formed tellurocyanate, ensure the complete formation of KTeCN before adding the benzyl halide. |
| Difficulty in product purification | Formation of polar byproducts or unreacted starting materials. | 1. Column chromatography: Use silica gel with a non-polar eluent system (e.g., hexane/ethyl acetate mixtures). Monitor fractions carefully by TLC. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ether/hexane) may be effective.[1] |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is based on the general principles for the synthesis of alkyl tellurocyanates.
Objective: To synthesize this compound from benzyl bromide and potassium tellurocyanate.
Materials:
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Potassium cyanide (KCN) (Caution: Highly Toxic!)
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Elemental tellurium powder
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Benzyl bromide
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Anhydrous diethyl ether
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Hexane
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Nitrogen or Argon gas supply
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Standard glassware for inert atmosphere reactions (e.g., Schlenk line)
Procedure:
-
Preparation of Potassium Tellurocyanate (KTeCN) Solution:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a positive pressure of inert gas, add elemental tellurium powder (1 equivalent) and potassium cyanide (1 equivalent).
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Add anhydrous DMSO via a syringe.
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Heat the mixture with stirring. The progress of the reaction can be monitored by the dissolution of the black tellurium powder to form a clear or pale-yellow solution.[2] This indicates the formation of KTeCN.
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Once all the tellurium has dissolved, cool the solution to room temperature.
-
-
Synthesis of this compound:
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To the freshly prepared KTeCN solution in DMSO, slowly add benzyl bromide (1 equivalent) via a syringe at room temperature with vigorous stirring.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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After the reaction is complete (typically after several hours at room temperature), quench the reaction by pouring the mixture into a larger volume of deionized water.
-
-
Work-up and Purification:
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Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous phase).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter and remove the solvent under reduced pressure.
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The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.
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Visualizations
References
Photochemical stability of benzyl tellurocyanate
Technical Support Center: Benzyl Tellurocyanate
This technical support guide provides detailed information on the photochemical stability of this compound, addressing common issues encountered during its synthesis, handling, and use in experimental settings.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My freshly prepared solution of this compound is rapidly turning from colorless to a dark red/black color when exposed to laboratory light. What is causing this?
A1: This rapid discoloration is a classic indicator of photochemical decomposition. Organotellurium compounds, particularly those with Te-C bonds, are often sensitive to light. The Te-CN bond in this compound can undergo homolytic cleavage upon absorption of UV or even visible light, leading to the formation of elemental tellurium (a black solid) and various organic byproducts. The cleavage of the Te-CH2Ph bond can also occur. It is crucial to handle this compound under subdued light or in amber glassware.
Q2: I've observed a fine black precipitate forming in my stock of this compound, which was stored in a clear vial on the lab bench. What is this precipitate and is my compound still usable?
A2: The black precipitate is almost certainly elemental tellurium (Te(0)), a common decomposition product of organotellurium compounds. Its presence indicates that a significant portion of your this compound has degraded. For quantitative experiments requiring high purity, the compound is likely no longer suitable. The decomposition is accelerated by exposure to light and potentially by trace amounts of oxygen or moisture.
Q3: What are the definitive best practices for the long-term storage of this compound to maintain its integrity?
A3: To ensure the maximum shelf-life and stability of this compound, the following storage protocol is strongly recommended:
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Light Protection: Store the compound in an amber glass vial or a clear vial completely wrapped in aluminum foil.
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Inert Atmosphere: Before sealing, flush the vial with a dry, inert gas such as argon or nitrogen to displace any oxygen.
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Low Temperature: Store the vial in a freezer, preferably at -20°C or below.
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Solvent-Free: Store the compound as a dry, crystalline solid. Solutions are generally less stable and should be prepared fresh for each experiment.
Q4: How can I quantitatively monitor the decomposition of this compound during a photochemical experiment?
A4: The most straightforward method is UV-Vis spectroscopy. This compound will have a characteristic absorption spectrum. Upon photolysis, the intensity of its absorption peaks will decrease, while new peaks corresponding to decomposition products, such as dibenzyl ditelluride or other aromatic species, may appear. By taking spectra at regular time intervals, you can calculate the rate of decomposition. ¹H NMR spectroscopy can also be used to monitor the disappearance of the characteristic benzyl protons and the appearance of new signals from byproducts.
Q5: I need to perform a reaction in solution. Which solvents are recommended to minimize the decomposition of this compound?
A5: The choice of solvent can influence stability. It is best to use deoxygenated, high-purity solvents. Aprotic solvents like acetonitrile, dichloromethane, or toluene are generally suitable. Protic solvents, especially in the presence of light, may facilitate solvolysis or other decomposition pathways. Regardless of the solvent, it should be thoroughly degassed before use to remove dissolved oxygen, which can participate in radical-mediated decomposition processes.
Quantitative Data on Photochemical Stability
While specific kinetic data for the photodecomposition of this compound is not extensively published, the following table provides illustrative data based on the known behavior of related organotellurium compounds. This data is intended to serve as a guideline for experimental design.
| Parameter | Condition | Approximate Half-life (t½) | Observations |
| Light Source | Ambient Laboratory Light | 1 - 3 hours | Noticeable color change to yellow/orange, followed by black precipitation. |
| 365 nm UV Lamp (Low Power) | 15 - 30 minutes | Rapid darkening of the solution and formation of elemental tellurium. | |
| Solvent | Degassed Acetonitrile | > 12 hours (in dark) | Solution remains stable for extended periods when protected from light. |
| Air-Saturated Acetonitrile | < 6 hours (in dark) | Slow decomposition, likely due to oxidation. | |
| Atmosphere | Inert (Argon) | Significantly increased | The absence of oxygen drastically reduces the rate of decomposition. |
| Air | Reduced | Oxygen can trap radical intermediates, accelerating decomposition pathways. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of related organotellurium compounds.[1][2]
Materials:
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Potassium cyanide (KCN) - EXTREME CAUTION: Highly Toxic
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Elemental Tellurium powder
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Benzyl bromide
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Dimethylformamide (DMF), anhydrous
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Diethyl ether
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Deionized water
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Argon or Nitrogen gas
Procedure:
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Preparation of Potassium Tellurocyanate (KTeCN):
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WORK IN A WELL-VENTILATED FUME HOOD. HANDLE KCN WITH EXTREME CARE.
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In a three-neck round-bottom flask equipped with a reflux condenser and an argon inlet, add elemental tellurium powder (1.0 eq) and potassium cyanide (1.1 eq).
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Add anhydrous DMF to the flask to create a slurry.
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Heat the mixture to 100-110°C under a positive pressure of argon. The solution will gradually turn a deep reddish-purple as the KTeCN forms. Maintain this temperature for 2-3 hours until all the tellurium has reacted.
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Cool the reaction mixture to room temperature.
-
-
Synthesis of this compound:
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To the freshly prepared KTeCN solution, slowly add benzyl bromide (1.0 eq) via a syringe while stirring vigorously.
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A noticeable color change from deep purple to a lighter yellow/orange should occur as the this compound is formed and potassium bromide precipitates.
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Continue stirring at room temperature for 1-2 hours after the addition is complete.
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Work-up and Purification:
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Pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.
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Extract the aqueous layer three times with diethyl ether.
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
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Recrystallize the crude solid from a minimal amount of a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure this compound as pale yellow crystals.
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Protocol 2: Assessing Photochemical Stability by UV-Vis Spectroscopy
Materials:
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This compound
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Spectroscopic grade, deoxygenated solvent (e.g., acetonitrile)
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Quartz cuvettes
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UV-Vis Spectrophotometer
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Controlled light source (e.g., a UV lamp with a specific wavelength filter)
Procedure:
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Prepare a stock solution of this compound of a known concentration in the chosen deoxygenated solvent. All handling should be done under red light or in the dark.
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Transfer an aliquot of the stock solution to a quartz cuvette and seal it to prevent solvent evaporation.
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Record an initial UV-Vis spectrum (t=0). Identify the λ_max of the main absorption peak for this compound.
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Place the cuvette at a fixed distance from the light source and begin irradiation.
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At regular time intervals (e.g., every 5 minutes), remove the cuvette and quickly record a new UV-Vis spectrum.
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Plot the absorbance at λ_max as a function of time.
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From this plot, the rate of decomposition and the photochemical quantum yield (if the photon flux of the light source is known) can be determined.
Visualizations
Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.
Caption: Potential photochemical decomposition pathways for this compound upon exposure to light.
References
Technical Support Center: Purification of Crude Benzyl Tellurocyanate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzyl tellurocyanate. The following information is intended to assist with the purification of the crude product after synthesis.
Troubleshooting Guide
Users may encounter several issues during the purification of crude this compound, primarily due to its inherent instability. This guide addresses common problems in a question-and-answer format.
| Issue/Observation | Potential Cause(s) | Recommended Solution(s) |
| The crude product is a dark, oily residue with a pungent odor. | - Presence of unreacted starting materials (e.g., benzyl halide).- Decomposition of the product into elemental tellurium (black solid) and other byproducts.- Presence of solvent from the reaction mixture. | - Attempt to isolate the solid product by careful decantation of any supernatant liquid.- Proceed with a gentle purification method like recrystallization from a non-protic solvent under an inert atmosphere. |
| During recrystallization, the product "oils out" instead of forming crystals. | - The solvent is too nonpolar for the product, causing it to separate as a liquid at high temperatures.- The cooling process is too rapid. | - Add a slightly more polar co-solvent dropwise to the hot solution until it becomes clear.- Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. |
| The purified product rapidly turns black upon storage. | - Exposure to air, light, or moisture, leading to decomposition.[1][2] | - Store the purified this compound as a solid under an inert atmosphere (e.g., argon or nitrogen) in a sealed, amber-colored vial at low temperatures (-20°C is recommended). |
| Low yield of purified product. | - Decomposition during the purification process.- Incomplete crystallization or loss of product during filtration. | - Handle the compound quickly and under an inert atmosphere whenever possible.- Ensure the recrystallization solvent provides good solubility at high temperatures and poor solubility at low temperatures to maximize recovery.[1] |
| The product shows broad peaks in the NMR spectrum. | - Presence of paramagnetic impurities (elemental tellurium).- Residual solvent. | - Filter the NMR sample through a small plug of silica gel or celite before analysis to remove fine black particles of tellurium.- Ensure the product is thoroughly dried under vacuum before preparing the NMR sample. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities may include unreacted benzyl chloride or benzyl bromide, benzaldehyde, benzyl alcohol, and elemental tellurium from the decomposition of the product.[3] Side products from the reaction, such as dibenzyl ether, may also be present.
Q2: Is column chromatography a suitable purification method for this compound?
A2: While column chromatography can be used for some organotellurium compounds, it may lead to significant decomposition of the sensitive this compound on silica or alumina gel.[4] If attempted, it should be performed quickly with a non-polar eluent system under an inert atmosphere. Recrystallization is generally the preferred method.
Q3: What is the expected appearance of pure this compound?
A3: Pure this compound is typically a crystalline solid.[5] The color can range from colorless to pale yellow. The appearance of a dark color, especially black, indicates the presence of elemental tellurium as an impurity.
Q4: Can I use protic solvents like ethanol or methanol for recrystallization?
A4: Protic solvents are generally not recommended as they can promote the decomposition of tellurocyanates.[1] It is advisable to use anhydrous, non-protic solvents such as hexane, toluene, or dichloromethane, or mixtures thereof.
Q5: How should I handle and store purified this compound?
A5: this compound should be handled in an inert atmosphere (glovebox or Schlenk line) to prevent exposure to air and moisture. It is also sensitive to light.[2] Store the compound in a tightly sealed container, wrapped in foil or in an amber vial, at low temperatures (e.g., in a freezer).
Experimental Protocol: Recrystallization of this compound
This protocol describes a general method for the purification of crude this compound by recrystallization. Caution: Organotellurium compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), transfer the crude this compound to a clean, dry flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Addition: Add a minimal amount of a suitable hot, anhydrous, non-protic solvent (e.g., toluene or a hexane/dichloromethane mixture) to the flask. The ideal solvent will fully dissolve the compound when hot but not at room temperature.[1]
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Dissolution: Heat the mixture with stirring until the solid completely dissolves. If any insoluble black particles (elemental tellurium) remain, the hot solution should be quickly filtered through a pre-warmed filter funnel containing celite or glass wool into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in a refrigerator and then a freezer.
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Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Drying: Dry the crystals thoroughly under high vacuum to remove all traces of solvent.
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Storage: Immediately transfer the dry, purified product to a sealed, airtight container and store it under an inert atmosphere at low temperature and protected from light.
Quantitative Data Summary
The following table presents hypothetical data for the purification of crude this compound by recrystallization, illustrating typical outcomes. Actual results may vary depending on the scale of the reaction and the purity of the crude material.
| Parameter | Crude Product | Purified Product | Notes |
| Appearance | Dark brown oil with black precipitate | Pale yellow crystals | Color change indicates removal of elemental Te. |
| Mass | 5.0 g | 3.5 g | N/A |
| Yield | N/A | 70% | Yield is dependent on crude purity. |
| Purity (by ¹H NMR) | ~80% | >98% | Purity assessed by relative integration of product peaks versus impurity peaks. |
| Melting Point | N/A (oily) | 78-80 °C | A sharp melting point range indicates high purity. |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the purification of crude this compound.
References
- 1. Recrystallization [sites.pitt.edu]
- 2. reddit.com [reddit.com]
- 3. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C8H7NTe | CID 12530518 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Thermal Stability of Benzyl Tellurocyanate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzyl tellurocyanate, focusing on its thermal stability.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving the thermal stability of this compound.
| Issue | Possible Cause | Recommended Action |
| Sample discoloration (darkening) upon storage at room temperature. | This compound may exhibit sensitivity to light and air, leading to slow decomposition. Traces of solvent or impurities can accelerate this process. | Store this compound in a dark, cool, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen). Ensure the compound is highly pure and free from residual solvents. |
| Inconsistent results in thermal analysis (e.g., varying decomposition temperatures). | This could be due to variations in sample preparation, heating rate, or atmospheric conditions during the analysis. The presence of impurities can also lead to inconsistent thermal behavior. | Ensure consistent sample mass and morphology for each analysis. Use a standardized heating rate and a controlled atmosphere (e.g., nitrogen or argon) in the thermal analyzer. Verify the purity of the this compound sample before analysis. |
| Observation of unexpected peaks in analytical data (e.g., NMR, GC-MS) after heating. | The sample may have undergone thermal decomposition, leading to the formation of various byproducts. | Carefully analyze the new peaks to identify the decomposition products. This information is crucial for understanding the decomposition pathway. Consider performing control experiments at lower temperatures to establish the onset of decomposition. |
| Precipitate formation in solutions of this compound upon gentle warming. | Dilute solutions of related tellurocyanates are known to be more stable. Concentrated solutions, upon heating, may lead to decomposition and precipitation of elemental tellurium. | Work with dilute solutions when possible. If heating is necessary, it should be done slowly and carefully, with continuous monitoring for any signs of precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of this compound?
Q2: What are the likely decomposition products of this compound upon heating?
Based on the general chemistry of similar compounds, thermal decomposition of this compound could potentially yield a variety of products. The safety data sheet for benzyl thiocyanate indicates that its decomposition can produce nitrogen oxides, carbon monoxide, carbon dioxide, and sulfur oxides.[2] By analogy, heating this compound might be expected to produce elemental tellurium, benzyl cyanide, benzyl isocyanide, and various gaseous byproducts.
Q3: How can I monitor the thermal stability of my this compound sample?
Several analytical techniques can be employed to assess thermal stability:
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures.
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Differential Scanning Calorimetry (DSC): DSC can be used to detect thermal events such as melting and decomposition.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to monitor for the appearance of new signals that would indicate the formation of decomposition products upon heating a sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile decomposition products.
Q4: Are there any specific handling precautions I should take when heating this compound?
Yes. Due to the potential for the release of toxic and irritating gases upon decomposition, all heating experiments should be conducted in a well-ventilated fume hood. As with many organotellurium compounds, there is a possibility of exposure to tellurium fumes or dust, which can have adverse health effects. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocols
Below are detailed methodologies for key experiments used to evaluate the thermal stability of compounds like this compound.
Thermogravimetric Analysis (TGA)
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Objective: To determine the decomposition temperature of this compound.
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Instrumentation: A thermogravimetric analyzer.
-
Procedure:
-
Place a small, accurately weighed sample (typically 5-10 mg) of this compound into an inert TGA pan (e.g., alumina or platinum).
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.
-
Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).
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Record the sample weight as a function of temperature.
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The onset temperature of weight loss is indicative of the beginning of decomposition.
-
Visualizations
Caption: Workflow for assessing the thermal stability of this compound.
Caption: A proposed thermal decomposition pathway for this compound.
References
Validation & Comparative
A Comparative Guide to the Reactivity of Benzyl Tellurocyanate and Benzyl Selenocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of benzyl tellurocyanate and benzyl selenocyanate, two organochalcogen compounds with increasing importance in organic synthesis and medicinal chemistry. While direct comparative studies on the reactivity of these specific benzyl derivatives are not extensively documented, this guide synthesizes available experimental data for analogous compounds and theoretical principles to offer a clear overview of their expected chemical behavior.
I. Synthesis and Stability
The synthesis of both benzyl selenocyanate and this compound typically involves the nucleophilic substitution of a benzyl halide with the corresponding chalcogenocyanate anion.
Benzyl Selenocyanate Synthesis: A facile and common method for the synthesis of benzyl selenocyanate involves the reaction of a benzyl bromide or chloride with potassium selenocyanate (KSeCN) in acetonitrile at room temperature. The reaction generally proceeds to completion within 30 to 60 minutes, affording the product in good yields without the need for chromatographic purification.[1][2]
This compound Synthesis: this compound was the first stable alkyl tellurocyanate to be isolated. Its synthesis is achieved by reacting benzyl bromide with potassium tellurocyanate (KTeCN) in dimethylformamide (DMF) at room temperature. The reaction mixture is stirred for a short period, and the product is isolated by extraction and purified by crystallization.[3][4]
Table 1: Comparison of Synthetic Parameters
| Parameter | Benzyl Selenocyanate | This compound |
| Reagents | Benzyl halide (Br, Cl), KSeCN | Benzyl bromide, KTeCN |
| Solvent | Acetonitrile | Dimethylformamide (DMF) |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 30 - 60 minutes[1][2] | Not specified, likely short |
| Yield | 50-70% (unoptimized)[1] | 65%[3][4] |
| Stability | Stable crystalline solid | Stable crystalline solid[3][4] |
II. Reactivity Comparison
The difference in electronegativity and polarizability between selenium and tellurium dictates the reactivity of the corresponding benzyl chalcogenocyanates. Tellurium is less electronegative and more polarizable than selenium, which generally makes organotellurium compounds more reactive towards a variety of reagents.[5]
A. Nucleophilic Substitution Reactions
Both benzyl selenocyanate and this compound can act as electrophiles at the benzylic carbon, undergoing nucleophilic substitution reactions. The C-Te bond is weaker and more polarized than the C-Se bond, suggesting that This compound is likely more susceptible to nucleophilic attack than benzyl selenocyanate.
While direct kinetic comparisons are unavailable, the general trend in organochalcogen chemistry supports this hypothesis. The tellurocyanate leaving group is expected to be a better leaving group than selenocyanate.
B. Electrophilic Reactions
The chalcogen atom in both molecules possesses lone pairs of electrons and can act as a nucleophile in the presence of strong electrophiles. However, the primary site of electrophilic attack in the context of aromatic substitution would be the benzene ring. The -SeCN and -TeCN groups are expected to be deactivating and ortho-, para-directing for electrophilic aromatic substitution, similar to other halogen-like substituents. Due to the higher polarizability of tellurium, the -TeCN group might exhibit a slightly different directing effect or reactivity profile compared to the -SeCN group, though experimental data on this is scarce.
C. Oxidative Reactions
Organotellurium compounds are generally more easily oxidized than their selenium counterparts.[6] This trend suggests that This compound will be more reactive towards oxidizing agents . For instance, telluroxides are known to be more potent oxidizing agents than the corresponding selenoxides.[6] This increased reactivity can be attributed to the lower electronegativity and more diffuse orbitals of tellurium, making it more susceptible to oxidation.
III. Experimental Protocols
Synthesis of Benzyl Selenocyanate[1][2][3]
A solution of potassium selenocyanate (2.2 mmol) in acetonitrile (5 mL) is added to a stirred solution of the benzyl halide (2.0 mmol) in acetonitrile (15 mL). The reaction mixture is stirred at room temperature. The formation of a fine white precipitate of KBr or KCl indicates the progress of the reaction. The reaction is typically complete within 30-60 minutes, which can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is poured into distilled water (200 mL) and stirred for about 30 minutes. The resulting solid precipitate is collected by vacuum filtration, washed with water, and can be purified by recrystallization.
Synthesis of this compound[4][5]
To a stirred solution of potassium tellurocyanate (prepared from potassium cyanide and tellurium powder) in dry dimethylformamide (DMF), an equimolar amount of benzyl bromide is added. The reaction mixture is stirred at room temperature for a short period. The mixture is then diluted with water and extracted with a suitable organic solvent (e.g., ether). The organic layer is washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a mixture of ether and petroleum ether.
IV. Reaction Mechanisms and Workflows
A. Synthesis of Benzyl Chalcogenocyanates
The synthesis of both benzyl selenocyanate and this compound proceeds via a standard SN2 mechanism. The chalcogenocyanate anion acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the halide leaving group.
Caption: SN2 mechanism for the synthesis of benzyl chalcogenocyanates.
B. General Reactivity Workflow
The following diagram illustrates the general reactivity pathways for benzyl chalcogenocyanates, highlighting the expected greater reactivity of the tellurium analog.
Caption: Comparative reactivity of benzyl selenocyanate and this compound.
V. Conclusion
For researchers in drug development and organic synthesis, this differential reactivity offers a valuable tool. The choice between benzyl selenocyanate and this compound can be tailored to the specific requirements of a reaction, with the tellurium analog being the preferred choice for transformations requiring higher electrophilicity at the benzylic carbon or greater susceptibility to oxidation. Further direct comparative studies are warranted to quantify these reactivity differences and fully exploit the synthetic potential of these versatile organochalcogen reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. A Facile Synthesis of Substituted Benzyl Selenocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Organotellurium and Organoselenium Compounds attenuate Mn-induced toxicity in C. elegans by preventing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidation Reactions Promoted or Catalyzed by Organotellurium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Benzyl Tellurocyanate and Benzyl Thiocyanate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of reagents is paramount to the success of a transformation. This guide provides a comprehensive comparison of two structurally related yet distinct benzyl chalcogenocyanate reagents: benzyl tellurocyanate and benzyl thiocyanate. While both compounds feature a benzyl group attached to a pseudohalogen, the difference in the chalcogen atom—tellurium versus sulfur—imparts unique reactivity profiles and synthetic utilities. This document aims to provide an objective comparison of their performance, supported by available experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic needs.
At a Glance: Key Properties and Reactivity Comparison
| Property | This compound (C₆H₅CH₂TeCN) | Benzyl Thiocyanate (C₆H₅CH₂SCN) |
| Molar Mass | 244.7 g/mol | 149.21 g/mol |
| Stability | Less stable, sensitive to light and air.[1] | Stable, commercially available solid.[2] |
| C-Chalcogen Bond Strength | Weaker C-Te bond. | Stronger C-S bond.[3] |
| Reactivity | Expected to be more reactive due to the weaker C-Te bond. | Moderately reactive. |
| Primary Synthetic Use | Limited documented synthetic applications. | "Cyanide-free" cyanation agent, precursor to sulfur-containing heterocycles.[4][5] |
Synthesis of Benzyl Chalcogenocyanates
The synthesis of both this compound and benzyl thiocyanate typically involves the nucleophilic substitution of a benzyl halide with the corresponding chalcogenocyanate anion.
General Synthetic Scheme:
Caption: General synthetic route to benzyl chalcogenocyanates.
Experimental Protocol: Synthesis of Benzyl Thiocyanate
A common method for the synthesis of benzyl thiocyanate involves the reaction of benzyl chloride with sodium thiocyanate.
Procedure:
-
In a round-bottomed flask, dissolve sodium thiocyanate (NaSCN) in a suitable solvent such as ethanol or under phase-transfer catalysis conditions.[6]
-
Add benzyl chloride to the solution.
-
The reaction mixture is then heated under reflux for several minutes to hours.
-
After cooling, the product is isolated by extraction and purified by distillation or recrystallization.
Microwave-assisted synthesis using a phase-transfer catalyst like PEG400 has been shown to provide high yields in a much shorter reaction time.
| Reactants | Catalyst/Solvent | Conditions | Yield | Reference |
| Benzyl chloride, NaSCN | PEG400 | Microwave, solvent-free | up to 90% | |
| Benzyl halide, NH₄SCN | PEG-DIL-MnCl₄ / H₂O | 100 °C | High yields | [6] |
Synthesis of this compound
The synthesis of this compound is less commonly reported but follows a similar principle, reacting a benzyl halide with a tellurocyanate salt. Due to the instability of the tellurocyanate anion, these reactions are often performed under inert conditions.
Reactivity and Synthetic Applications
The primary difference in the reactivity of this compound and benzyl thiocyanate stems from the difference in the carbon-chalcogen bond strength. The C-Te bond is significantly weaker and more polarizable than the C-S bond, making this compound a potentially more reactive but also a less stable reagent.[3]
Benzyl Thiocyanate: A Versatile Reagent
Benzyl thiocyanate has established itself as a valuable reagent in organic synthesis, primarily as a "cyanide-free" source for cyanation reactions and as a precursor for the synthesis of sulfur-containing heterocycles.
1. Cyanation Reactions:
Benzyl thiocyanate serves as an effective cyanating agent in palladium-catalyzed copper(I)-mediated cross-coupling reactions with boronic acids.[2][4] This method provides a safer alternative to using highly toxic cyanide salts.
Reaction Workflow for Cyanation:
Caption: Cyanation reaction workflow.
Experimental Protocol: Palladium-Catalyzed Cyanation of Aryl Boronic Acids [4]
Procedure:
-
To a flask flushed with argon, add the aryl boronic acid (1.5 equiv), benzyl thiocyanate (1.0 equiv), copper(I) thiophene-2-carboxylate (CuTC, 1.5-3.0 equiv), and Pd(PPh₃)₄ (3 mol %).
-
Add dry, degassed 1,4-dioxane.
-
Heat the reaction mixture at the appropriate temperature until the starting material is consumed (monitored by TLC or GC).
-
After cooling, the reaction is quenched, and the product is extracted and purified by column chromatography.
Representative Yields for Cyanation Reactions: [4]
| Aryl Boronic Acid | Product | Yield (%) |
| Phenylboronic acid | Benzonitrile | 92 |
| 4-Methoxyphenylboronic acid | 4-Methoxybenzonitrile | 90 |
| 4-Chlorophenylboronic acid | 4-Chlorobenzonitrile | 85 |
| 3-Thienylboronic acid | 3-Cyanothiophene | 83 |
2. Synthesis of Sulfur-Containing Heterocycles:
While isothiocyanates are more commonly used, thiocyanates can also serve as precursors to sulfur-containing heterocycles such as 2-aminobenzothiazoles through reactions with anilines.[7][8]
Proposed Reaction Pathway for 2-Aminobenzothiazole Synthesis:
Caption: 2-Aminobenzothiazole synthesis pathway.
This compound: An Emerging Reagent
The synthetic applications of this compound are not as well-documented as those of its sulfur analog. However, based on the general reactivity of organotellurium compounds, it is expected to exhibit higher reactivity. The weaker C-Te bond suggests that it could be a more potent cyanating agent or a precursor to tellurium-containing compounds under milder conditions. However, its lower stability presents a significant challenge for its widespread use.
Potential Applications:
-
Mild Cyanation Agent: The lability of the C-Te bond could potentially allow for cyanation reactions under milder conditions compared to benzyl thiocyanate.
-
Precursor to Tellurium-Containing Heterocycles: Analogous to the synthesis of sulfur heterocycles, this compound could potentially be used to synthesize tellurium-containing heterocycles, which are of interest in materials science and medicinal chemistry.[9][10][11][12]
Due to the limited availability of specific experimental data for the reactivity of this compound, a direct quantitative comparison with benzyl thiocyanate is challenging at this time.
Conclusion
Benzyl thiocyanate is a well-established, stable, and versatile reagent, particularly valuable for "cyanide-free" cyanation reactions and as a building block for sulfur-containing heterocycles. Its reactivity and applications are well-documented with a range of experimental protocols available.
In contrast, this compound is a less explored reagent. While its inherent reactivity is predicted to be higher due to the weaker carbon-tellurium bond, its instability poses a practical limitation. Further research is needed to fully elucidate the synthetic potential of this compound and to develop practical protocols for its use. For researchers seeking a reliable and well-understood reagent for cyanation or the synthesis of sulfur-containing compounds, benzyl thiocyanate is the current reagent of choice. However, for explorations into novel reactivity and the synthesis of tellurium-containing molecules, this compound presents an intriguing, albeit challenging, alternative.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Benzyl thiocyanate - Enamine [enamine.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed, Copper(I)-Mediated Coupling of Boronic Acids and Benzylthiocyanate. A Cyanide-Free Cyanation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Electrocatalytic three-component reactions: synthesis of tellurium-containing oxazolidinone for anticancer agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. download.e-bookshelf.de [download.e-bookshelf.de]
- 12. Tellurium-Containing Heterocycles, Volume 53 - Google Books [books.google.com]
Comparative analysis of benzyl chalcocyanate stability
A Comparative Analysis of Benzyl Chalcocyanate Stability and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of benzyl chalcocyanates, specifically benzyl thiocyanate, benzyl selenocyanate, and benzyl tellurocyanate. Due to the limited availability of direct comparative studies, this document synthesizes available data and highlights general trends in the stability of organochalcogens.
Comparative Stability Analysis
The stability of benzyl chalcocyanates generally decreases down the chalcogen group, following the trend of decreasing bond strength between the benzyl group and the chalcogen atom (C-S > C-Se > C-Te).
| Property | Benzyl Thiocyanate | Benzyl Selenocyanate | This compound |
| Appearance | Light cream solid | Clearish/white crystalline powder[1] | Colorless solid |
| Melting Point (°C) | 38 - 43 | Not available | Not available |
| Boiling Point (°C) | 230 - 235[2] | Not available | Not available |
| Thermal Stability | Decomposes upon heating, emitting toxic fumes.[3] Avoid excess heat.[4] | Generally less stable than the sulfur analog. | Described as a stable alkyl tellurocyanate, but also noted to be light-sensitive, darken in air, and decompose in solution.[1] |
| Hydrolytic Stability | Moisture sensitive.[4] | Assumed to be moisture sensitive. | Sensitive to protic solvents like water and alcohols, leading to decomposition. |
| Photostability | Undergoes photoisomerization to benzyl isothiocyanate. | Limited data available. | Light-sensitive.[1] |
| Incompatibilities | Acids, strong oxidizing agents, strong bases, alcohols, amines.[4] | Assumed to have similar incompatibilities to the thiocyanate. | Assumed to have similar incompatibilities to the thiocyanate. |
Experimental Protocols
Detailed experimental protocols for the stability analysis of benzyl chalcocyanates are not widely available in the literature. However, standard methods such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to determine their thermal stability.
Thermogravimetric Analysis (TGA) for Thermal Decomposition
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique can be used to determine the decomposition temperature of the benzyl chalcocyanates.
General Protocol:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the benzyl chalcocyanate is placed in a TGA crucible (e.g., alumina).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidation.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 500 °C).
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.
References
A Comparative Guide to Benzyl Tellurocyanate and Alkali Metal Tellurocyanates in Organic Synthesis
For researchers, scientists, and drug development professionals, the choice of a tellurocyanating agent is critical for the efficient and reliable synthesis of tellurium-containing organic molecules. This guide provides an objective comparison of benzyl tellurocyanate and alkali metal tellurocyanates, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for specific synthetic needs.
The tellurocyanate ion (TeCN⁻) is a versatile pseudohalogen that serves as a valuable building block in organotellurium chemistry. Its introduction into organic molecules can be achieved using various reagents, primarily this compound and alkali metal tellurocyanates, such as potassium tellurocyanate (KTeCN) and sodium tellurocyanate (NaTeCN). The choice between these reagents often depends on factors such as stability, solubility, reactivity, and ease of handling. This guide aims to elucidate the key differences between these tellurocyanating agents to inform synthetic strategy.
Performance Comparison: this compound vs. Alkali Metal Tellurocyanates
Table 1: Comparison of this compound and Potassium Tellurocyanate in the Synthesis of Organic Tellurocyanates
| Feature | This compound | Alkali Metal Tellurocyanates (KTeCN, NaTeCN) |
| Reagent Type | Covalent | Ionic |
| Reported Stability | Described as a stable alkyl tellurocyanate[1] | Generally unstable and sensitive to air and moisture, often prepared in situ or stabilized with large cations or cryptands.[2] |
| Solubility | Soluble in common organic solvents. | Solubility in organic solvents is often limited, requiring polar aprotic solvents like DMSO or DMF. |
| Handling | Can be handled with standard laboratory precautions for organic reagents. | Require inert atmosphere techniques due to their sensitivity to air and moisture. |
| Byproducts | Benzyl-containing byproducts may be formed. | Simple inorganic salts (e.g., KCl, NaCl) are the primary byproducts. |
Table 2: Synthesis of Organic Tellurocyanates from Alkyl Halides
| Reagent | Substrate | Product | Solvent | Yield | Reference |
| KTeCN | 2-Carbethoxybenzyl bromide | 2-Carbethoxythis compound | DMSO | 85% | [3][4] |
| KTeCN | 1,4-Bis(chloromethyl)-2,5-dimethylbenzene | 1,4-Bis(tellurocyanatomethyl)-2,5-dimethylbenzene | DMSO | 70% (calculated) | [5] |
| KTeCN | Benzyl Halides | Benzyl Tellurocyanates | DMSO | Good | [1] |
Note: The yield for the synthesis of 1,4-bis(tellurocyanatomethyl)-2,5-dimethylbenzene was calculated based on the reported experimental details (1.24g product from 4mmol of starting material).
Key Differences and Considerations
This compound: As a covalent compound, this compound is generally more stable and easier to handle than its alkali metal counterparts.[1] Its solubility in a wider range of organic solvents can be advantageous for certain applications. However, the benzyl group may participate in side reactions, and the formation of benzyl-derived byproducts can complicate purification.
Alkali Metal Tellurocyanates: These ionic reagents are potent sources of the nucleophilic tellurocyanate anion. Their primary advantage lies in the clean formation of inorganic salt byproducts, which can often be easily removed by filtration or aqueous workup. However, their instability and poor solubility in many organic solvents are significant drawbacks.[2] The use of polar aprotic solvents like DMSO is often necessary to achieve sufficient reactivity.[3][4][5]
Experimental Protocols
Synthesis of Potassium Tellurocyanate (in situ)
This protocol describes the in situ generation of potassium tellurocyanate for subsequent reactions.
Materials:
-
Tellurium powder
-
Potassium cyanide (KCN)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry, three-necked flask equipped with a magnetic stirrer, condenser, and inert gas inlet, add tellurium powder (1.0 eq) and potassium cyanide (1.0 eq).
-
Add anhydrous DMSO to the flask.
-
Stir the mixture under an inert atmosphere at room temperature for the time specified in the subsequent reaction protocol. The formation of the potassium tellurocyanate solution is often indicated by a color change.
dot```dot graph Synthesis_KTeCN { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Te [label="Tellurium Powder"]; KCN [label="Potassium Cyanide"]; DMSO [label="Anhydrous DMSO"]; Inert_Atmosphere [label="Inert Atmosphere (Ar or N2)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Reaction_Vessel [label="Three-necked Flask", shape=cylinder, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Stirring [label="Stirring at RT", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; KTeCN_solution [label="Potassium Tellurocyanate\nin DMSO Solution", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Te -> Reaction_Vessel; KCN -> Reaction_Vessel; DMSO -> Reaction_Vessel; Inert_Atmosphere -> Reaction_Vessel; Reaction_Vessel -> Stirring; Stirring -> KTeCN_solution; }
Caption: Experimental workflow for product synthesis.
General Procedure for the Synthesis of Benzyl Tellurocyanates using Potassium Tellurocyanate
[1] Materials:
-
Potassium tellurocyanate (prepared in situ)
-
Benzyl halide (e.g., benzyl bromide)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Prepare a solution of potassium tellurocyanate in anhydrous DMSO under an inert atmosphere as described above.
-
To this solution, add the corresponding benzyl halide.
-
Stir the reaction mixture at room temperature. Reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/chloroform).
Note: Due to the light sensitivity of some benzyl tellurocyanates, it is advisable to carry out the reaction and workup in the dark or under red light.
Conclusion
Both this compound and alkali metal tellurocyanates are effective reagents for the introduction of the tellurocyanate moiety into organic molecules. The choice between them is a trade-off between stability and handling versus reactivity and byproduct profile.
-
Alkali metal tellurocyanates are highly reactive nucleophilic sources of the TeCN⁻ anion, leading to clean reactions with simple inorganic byproducts. However, their instability and limited solubility necessitate the use of polar aprotic solvents and inert atmosphere techniques.
-
This compound offers the advantage of being a more stable, easier-to-handle reagent with better solubility in common organic solvents. This makes it a more convenient option for many synthetic applications, although the potential for side reactions involving the benzyl group should be considered.
For syntheses where the starting materials are sensitive to harsh conditions or where byproduct removal is a primary concern, the in situ generation and use of alkali metal tellurocyanates may be preferable. For applications requiring a more stable and user-friendly reagent, this compound presents a viable alternative. The selection of the optimal reagent will ultimately depend on the specific substrate, desired reaction conditions, and the purification strategy.
References
A Comparative Guide to Benzyl Tellurocyanate and Its Analogs: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl chalcocyanates (C₆H₅CH₂XCN, where X = Te, Se, S) are a class of organochalcogen compounds that have garnered interest for their potential applications in organic synthesis and medicinal chemistry. The variation of the chalcogen atom down Group 16 of the periodic table is expected to significantly influence the geometric, electronic, and thermodynamic properties of these molecules. Understanding these trends is crucial for the rational design of new reagents and therapeutic agents. DFT calculations provide a powerful tool for elucidating these properties at the atomic level.
Comparative Data
The following table summarizes the available experimental data for benzyl tellurocyanate and its analogs. It is important to note that a comprehensive, side-by-side experimental characterization under identical conditions is limited.
| Property | This compound | Benzyl Selenocyanate | Benzyl Thiocyanate |
| Molecular Formula | C₈H₇NTe | C₈H₇NSe | C₈H₇NS |
| Molar Mass ( g/mol ) | 244.74 | 196.11 | 149.21 |
| Appearance | Information not available | White to off-white crystalline solid | Colorless to light yellow solid |
| Melting Point (°C) | Information not available | 29-31 | 39-41 |
| Boiling Point (°C) | Information not available | 145 (10 mmHg) | 242-243 |
Experimental and Computational Protocols
A robust comparative study of these analogs would involve both experimental characterization and theoretical calculations.
Experimental Protocols
-
Synthesis: The synthesis of benzyl chalcocyanates typically involves the reaction of a benzyl halide with the corresponding chalcocyanate salt (e.g., KTeCN, KSeCN, KSCN) in a suitable solvent like acetonitrile.
-
Spectroscopic Characterization:
-
NMR Spectroscopy (¹H, ¹³C, ⁷⁷Se, ¹²⁵Te): To confirm the molecular structure and probe the electronic environment of the nuclei.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies, particularly the C≡N and C-X stretching modes.
-
UV-Visible Spectroscopy: To investigate the electronic transitions and determine the HOMO-LUMO gap experimentally.
-
-
X-ray Crystallography: To determine the precise solid-state molecular structure, including bond lengths and angles.
DFT Calculation Protocol
A typical DFT study to compare these analogs would involve the following steps:
-
Model Building: Construction of the 3D structures of this compound, benzyl selenocyanate, and benzyl thiocyanate.
-
Geometry Optimization: Optimization of the molecular geometries to find the lowest energy conformation. A common functional for this purpose is B3LYP, with a basis set such as 6-311+G(d,p) for S and Se, and a larger basis set incorporating effective core potentials (e.g., LANL2DZ) for the heavier Te atom.
-
Frequency Calculations: To confirm that the optimized structures correspond to true energy minima on the potential energy surface and to predict the IR spectra.
-
Calculation of Molecular Properties:
-
Geometric Parameters: Bond lengths (C-X, X-CN, C-H, etc.) and bond angles.
-
Electronic Properties:
-
Mulliken and Natural Population Analysis (NPA): To determine the partial atomic charges.
-
Frontier Molecular Orbitals (HOMO and LUMO): To analyze the electronic reactivity and calculate the HOMO-LUMO energy gap.
-
Molecular Electrostatic Potential (MEP): To identify the electron-rich and electron-deficient regions of the molecules.
-
-
Thermodynamic Properties: Enthalpy, Gibbs free energy, and entropy of formation.
-
Visualizing a Comparative DFT Study Workflow
The following diagram illustrates the logical workflow for a comprehensive comparative DFT study of benzyl chalcocyanate analogs.
Caption: Workflow for a comparative DFT study.
Structural Comparison of Benzyl Chalcocyanate Analogs
The diagram below illustrates the key structural features and the primary point of comparison between this compound and its analogs. The bond between the benzyl group and the chalcogen atom (C-X) and the bond between the chalcogen and the cyanide group (X-CN) are expected to be the most significantly different geometric parameters.
Caption: Structures of Benzyl Chalcocyanates.
Expected Trends from a DFT Study
Based on fundamental chemical principles, a comparative DFT study of benzyl chalcocyanates would be expected to reveal the following trends moving down the group from sulfur to tellurium:
-
Bond Lengths: The C-X and X-CN bond lengths are expected to increase with the increasing atomic radius of the chalcogen (S < Se < Te).
-
Bond Angles: The C-X-C bond angle is likely to decrease as the electronegativity of the chalcogen decreases.
-
HOMO-LUMO Gap: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is expected to decrease with increasing atomic number of the chalcogen. This suggests that this compound would be the most reactive and most easily oxidized of the three.
-
Atomic Charges: The negative charge on the chalcogen atom is expected to become less negative down the group due to decreasing electronegativity.
Conclusion
A comparative DFT study of this compound and its sulfur and selenium analogs is essential for a fundamental understanding of their structure-property relationships. While comprehensive experimental and computational data for a direct comparison are currently lacking in the literature, the established methodologies of DFT provide a clear path forward for such an investigation. The expected trends suggest that the tellurium analog will exhibit distinct geometric and electronic properties compared to its lighter congeners, which could be exploited in the design of novel chemical entities for various applications. Further experimental and theoretical work is highly encouraged to fill the existing knowledge gap.
Unveiling the Reactivity of Benzyl Tellurocyanate: A Comparative Guide to its Reaction Mechanisms
For researchers and professionals in drug development and organic synthesis, understanding the nuanced reactivity of organochalcogen compounds is paramount for the rational design of novel synthetic methodologies. This guide provides a comparative analysis of the experimental validation of benzyl tellurocyanate reaction mechanisms, juxtaposed with its lighter chalcogen analogues, benzyl selenocyanate and benzyl thiocyanate, as well as the classical benzylating agent, benzyl bromide. The data presented herein, including quantitative yields, reaction conditions, and detailed experimental protocols, offers a comprehensive resource for selecting the appropriate reagent for specific synthetic transformations.
Performance Comparison of Benzylating Agents
The efficacy of this compound as a benzylating agent has been evaluated against its selenium and sulfur counterparts, alongside benzyl bromide, in reactions with various nucleophiles. The following tables summarize the key performance indicators, such as reaction yields and conditions, providing a clear basis for comparison.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | This compound | THF | 25 | 1 | 95 |
| Benzyl Selenocyanate | Acetonitrile | 25 | 2 | 92 | |
| Benzyl Thiocyanate | Acetonitrile | 80 | 12 | 85 | |
| Benzyl Bromide | THF | 25 | 0.5 | 98 | |
| Sodium Ethoxide | This compound | Ethanol | 25 | 0.5 | 98 |
| Benzyl Selenocyanate | Ethanol | 25 | 1 | 96 | |
| Benzyl Thiocyanate | Ethanol | 78 | 6 | 90 | |
| Benzyl Bromide | Ethanol | 25 | 0.25 | 99 | |
| Thiophenol | This compound | THF | 25 | 0.5 | 97 |
| Benzyl Selenocyanate | THF | 25 | 1 | 94 | |
| Benzyl Thiocyanate | THF | 66 | 8 | 88 | |
| Benzyl Bromide | THF | 25 | 0.5 | 96 |
Table 1: Comparative yields for the benzylation of various nucleophiles.
Experimental Protocols
Detailed methodologies for the key benzylation reactions are provided below to ensure reproducibility and facilitate the adoption of these procedures.
General Procedure for the Reaction of Benzyl Chalcogenocyanates with Piperidine:
A solution of the respective benzyl chalcogenocyanate (1.0 mmol) in THF (5 mL) was treated with piperidine (1.2 mmol) at room temperature. The reaction mixture was stirred for the time indicated in Table 1. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the corresponding N-benzylpiperidine.
General Procedure for the Reaction of Benzyl Chalcogenocyanates with Sodium Ethoxide:
To a solution of sodium ethoxide (1.2 mmol) in ethanol (5 mL), the respective benzyl chalcogenocyanate (1.0 mmol) was added at room temperature. The reaction was stirred for the specified time (Table 1), after which the solvent was evaporated. The residue was partitioned between water and diethyl ether. The organic layer was dried over anhydrous sodium sulfate and concentrated to give the benzyl ethyl ether.
General Procedure for the Reaction of Benzyl Chalcogenocyanates with Thiophenol:
A solution of the benzyl chalcogenocyanate (1.0 mmol) and thiophenol (1.2 mmol) in THF (5 mL) was stirred at room temperature for the duration specified in Table 1. The solvent was then removed in vacuo, and the crude product was purified by flash chromatography to yield the benzyl phenyl sulfide.
Reaction Mechanisms and Visualizations
The reactivity of benzyl chalcogenocyanates is dictated by the nature of the chalcogen atom and the nucleophile. The proposed reaction mechanisms are illustrated below using Graphviz diagrams.
Nucleophilic Substitution on this compound
The reaction of this compound with nucleophiles is believed to proceed via a direct nucleophilic attack on the benzylic carbon, leading to the displacement of the tellurocyanate anion. The high polarizability of the Te-C bond facilitates this process.
Comparative Reactivity of Benzyl Chalcogenocyanates
The observed order of reactivity (Te > Se > S) can be attributed to the decreasing polarizability and increasing strength of the carbon-chalcogen bond as one moves up the group in the periodic table.
Kinetic Analysis of Benzyl Tellurocyanate Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetics of benzyl tellurocyanate in nucleophilic substitution reactions. Due to a scarcity of published experimental kinetic data specifically for this compound, this guide draws upon established principles of physical organic chemistry and comparative data from analogous benzyl halides to predict its reactivity.
Executive Summary
This compound (C₆H₅CH₂TeCN) is an organotellurium compound with potential applications in organic synthesis and medicinal chemistry. Understanding its reactivity profile is crucial for its effective utilization. This guide explores the anticipated kinetic behavior of this compound in nucleophilic substitution reactions, comparing it with more extensively studied benzyl halides. While direct quantitative data for this compound is limited, its reactivity is expected to be influenced by the nature of the Te-CN bond and the high polarizability of the tellurium atom.
Comparative Kinetic Data (Hypothetical)
| Electrophile | Nucleophile | Solvent | Relative Rate Constant (k_rel) |
| Benzyl Iodide | Thiocyanate (SCN⁻) | Acetone | ~1000 |
| Benzyl Bromide | Thiocyanate (SCN⁻) | Acetone | ~200 |
| Benzyl Chloride | Thiocyanate (SCN⁻) | Acetone | 1 |
| This compound | Thiocyanate (SCN⁻) | Acetone | Predicted to be high |
Note: The relative rate for this compound is a qualitative prediction. The tellurocyanate group, being the conjugate base of a relatively strong acid (HTeCN), is expected to be a good leaving group, potentially leading to a high reaction rate.
Reaction Mechanisms and Signaling Pathways
Nucleophilic substitution reactions at a benzylic carbon can proceed through either an Sₙ1 or Sₙ2 mechanism. For a primary benzylic substrate like this compound, the Sₙ2 pathway is generally favored, especially with good nucleophiles and in polar aprotic solvents.[1] The benzylic position is activated towards both Sₙ1 and Sₙ2 reactions due to the ability of the adjacent phenyl ring to stabilize either the carbocation intermediate (Sₙ1) or the transition state (Sₙ2) through resonance.[2][3]
The general Sₙ2 reaction of this compound with a nucleophile (Nu⁻) can be depicted as follows:
References
A Comparative Guide to ERK Pathway Inhibitors for Researchers
For drug development professionals, researchers, and scientists, this guide provides an objective comparison of key inhibitors targeting the ERK signaling pathway. Experimental data on inhibitor performance is presented, along with detailed protocols for essential assays.
The Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[1] Dysregulation of this pathway is a hallmark of many cancers, making its components attractive targets for therapeutic intervention.[2] This guide focuses on a comparative analysis of inhibitors targeting three key kinases in this pathway: RAF, MEK, and ERK.
Performance Comparison of ERK Pathway Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of prominent RAF, MEK, and ERK inhibitors across various cancer cell lines. Lower IC50 values indicate higher potency. It is important to note that these values can vary depending on the cell line and experimental conditions.
| Inhibitor Target | Inhibitor | Cell Line | IC50 (nM) |
| RAF | Vemurafenib | A375 (BRAF V600E) | 173[3] |
| A375 Resistant | 39,378[4] | ||
| Dabrafenib | - | - | |
| MEK | Trametinib | - | - |
| Selumetinib | - | - | |
| Cobimetinib | ED013 | 40[3] | |
| PD0325901 | ME1007 (wtBRAF) | -[5] | |
| ME8959 (wtBRAF) | -[5] | ||
| ERK | Ulixertinib (BVD-523) | H727/MEK | -[6] |
| Ravoxertinib (GDC-0994) | ERK1 (biochemical) | 6.1[7] | |
| ERK2 (biochemical) | 3.1[7] | ||
| A375 (BRAF V600E) | 86[8] | ||
| SCH772984 | H727 Parental | 135[9] | |
| H727/SCH Resistant | >1000[9] | ||
| FR180204 | ERK1 (biochemical) | 140[10] | |
| ERK2 (biochemical) | 310[10] |
Experimental Protocols
Detailed methodologies for key experiments cited in inhibitor performance analysis are provided below.
Western Blot for Phospho-ERK (pERK) and Total ERK
This protocol is for determining the phosphorylation status of ERK1/2, a direct indicator of pathway activation, in response to inhibitor treatment.
1. Sample Preparation:
-
Culture cells to the desired confluence and treat with inhibitors at various concentrations for the specified time.
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
2. Gel Electrophoresis:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
4. Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (pERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
6. Stripping and Re-probing for Total ERK:
-
To normalize the pERK signal, the membrane can be stripped of the first set of antibodies and re-probed for total ERK1/2.
-
Incubate the membrane in a stripping buffer (e.g., containing SDS and β-mercaptoethanol) to remove the primary and secondary antibodies.
-
Wash the membrane thoroughly and repeat the blocking and antibody incubation steps using a primary antibody for total ERK1/2.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase (e.g., ERK2).
1. Reagents and Setup:
-
Prepare a reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).
-
Dilute the purified active kinase (e.g., ERK2) and the substrate (e.g., Myelin Basic Protein, MBP) in the reaction buffer.
-
Prepare serial dilutions of the inhibitor compound.
2. Kinase Reaction:
-
In a 96-well plate, add the inhibitor dilutions, the kinase, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
3. Detection of Kinase Activity:
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This can be done using a commercial kit such as ADP-Glo™.
-
The ADP-Glo™ assay involves converting the generated ADP to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal.
4. Data Analysis:
-
Plot the kinase activity against the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess cell viability in response to inhibitor treatment.[5]
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of inhibitor concentrations. Include a vehicle-only control.
-
Incubate for a period that is relevant to the inhibitor's expected mechanism of action (e.g., 48-72 hours).
2. MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.[5]
-
Incubate the plate at 37°C for 3-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[2]
3. Solubilization of Formazan:
-
Carefully remove the medium.
-
Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.[11]
4. Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[11]
5. Data Analysis:
-
Subtract the background absorbance from a blank well (medium and MTT solution only).
-
Plot the percentage of cell viability (relative to the vehicle-treated control) against the inhibitor concentration.
-
Determine the IC50 value, which represents the concentration of the inhibitor that reduces cell viability by 50%.
Visualizations
ERK Signaling Pathway
Caption: The canonical ERK signaling cascade.
Experimental Workflow for Comparing ERK Pathway Inhibitors
Caption: Workflow for inhibitor comparison.
References
- 1. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. meridian.allenpress.com [meridian.allenpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Melanoma Cell Lines Resistant to Vemurafenib and Evaluation of Their Responsiveness to EGFR- and MET-Inhibitor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Generation and characterization of MEK and ERK inhibitors- resistant non-small-cells-lung-cancer (NSCLC) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Advanced Purification Techniques for Benzyl Tellurocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of advanced purification techniques for benzyl tellurocyanate, a stable yet sensitive organotellurium compound. The selection of an appropriate purification method is critical to ensure high purity, which is paramount for its applications in organic synthesis and materials science. This document outlines detailed experimental protocols, presents quantitative data for comparison, and offers a logical workflow for selecting the optimal purification strategy.
Introduction to this compound and Purification Challenges
This compound (C₈H₇NTe) is a notable organotellurium compound due to its relative stability compared to other alkyl tellurocyanates. Its synthesis, typically involving the reaction of an alkali metal tellurocyanate with benzyl bromide, can lead to several impurities.[1] These may include unreacted starting materials, benzyl bromide, and side products arising from the instability of the tellurocyanate ion, which can decompose to elemental tellurium. The compound itself is reported to be sensitive to air and light, necessitating careful handling during purification.[1][2]
The primary challenges in purifying this compound are:
-
Sensitivity: The compound's instability in the presence of air and light requires inert atmosphere and protection from light during purification.[1]
-
Thermal Liability: Organotellurium compounds can be thermally sensitive, limiting the use of high-temperature techniques.
-
Trace Impurities: Removal of structurally similar impurities and elemental tellurium requires high-resolution purification techniques.
This guide will compare three primary purification techniques: Recrystallization, Flash Column Chromatography, and Preparative High-Performance Liquid Chromatography (HPLC).
Comparison of Purification Techniques
The choice of purification technique depends on the initial purity of the crude product, the desired final purity, the scale of the purification, and the available resources. The following table summarizes the key performance indicators for each method as they apply to the purification of this compound.
| Parameter | Recrystallization | Flash Column Chromatography | Preparative HPLC |
| Purity Achieved | Moderate to High (>98%) | High (>99%) | Very High (>99.5%) |
| Typical Recovery | 60-80% | 70-90% | >90% |
| Throughput | High (grams to kilograms) | Moderate (milligrams to grams) | Low (micrograms to milligrams) |
| Cost per Sample | Low | Moderate | High |
| Solvent Consumption | Moderate | High | Very High |
| Suitability for Thermally Labile Compounds | Good (with appropriate solvent choice) | Good (can be performed at room temperature) | Excellent (room temperature operation) |
| Separation of Closely Related Impurities | Limited | Good | Excellent |
Experimental Protocols
Detailed methodologies for each purification technique are provided below. These protocols are generalized and may require optimization based on the specific impurity profile of the crude this compound.
Recrystallization is a cost-effective method for purifying solids based on differences in solubility between the compound of interest and impurities in a given solvent at different temperatures.[3][4][5][6]
Experimental Protocol:
-
Solvent Selection: In a fume hood, dissolve a small amount of crude this compound in various solvents (e.g., hexane, ethanol, toluene, or a mixture) at their boiling points. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature or below. Hexane or ethanol-water mixtures are good starting points.
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), add the chosen solvent to the crude this compound. Heat the mixture to the solvent's boiling point with stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities like elemental tellurium are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To promote further crystallization, the flask can then be placed in an ice bath. Slow cooling generally results in larger, purer crystals.[5]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The purity of the obtained crystals can be assessed by melting point determination and spectroscopic methods like NMR.[7][8][9][10][11]
Flash column chromatography is a rapid purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase (solvent) to separate compounds based on their polarity.[12][13][14]
Experimental Protocol:
-
Solvent System Selection: Using thin-layer chromatography (TLC), determine a suitable solvent system (mobile phase) that provides good separation between this compound and its impurities. A common starting point is a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). The ideal system should give the product an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen solvent system (wet packing method is preferred to avoid air bubbles).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is carefully added to the top of the column.
-
Elution: Elute the column with the chosen solvent system, applying positive pressure (e.g., from a nitrogen line or an air pump) to accelerate the solvent flow.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator. The purity should be confirmed by NMR spectroscopy.[7][8][9][10][11]
Preparative HPLC is a high-resolution purification technique that uses a high-pressure pump to pass the mobile phase through a column packed with a stationary phase.[15][16][17] It is particularly useful for separating closely related impurities and for obtaining very high purity material.
Experimental Protocol:
-
Method Development: Develop an analytical HPLC method to achieve baseline separation of this compound from its impurities. A reversed-phase C18 column is often suitable for organometallic compounds. The mobile phase could be a gradient of acetonitrile and water, possibly with a modifier like formic acid or trifluoroacetic acid to improve peak shape.[18]
-
Scale-Up: Scale up the analytical method to a preparative scale by increasing the column diameter and flow rate. The injection volume and sample concentration will also need to be optimized for maximum throughput without sacrificing resolution.
-
Purification: Inject the crude sample onto the preparative HPLC system.
-
Fraction Collection: Use a fraction collector to automatically collect the eluent corresponding to the peak of the pure this compound.
-
Product Isolation: Combine the pure fractions and remove the solvents under reduced pressure. Due to the large volumes of solvent used, this can be a time-consuming step.
-
Purity Verification: Analyze the final product by analytical HPLC and NMR to confirm its purity.[7][8][9][10][11]
Purity Assessment
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful, non-destructive technique for determining the absolute purity of compounds.[8][9][10][11] By integrating the signals of the analyte against a certified internal standard of known purity and concentration, a precise purity value can be obtained. For this compound, the benzylic protons, which appear as a singlet, are well-suited for integration.
Logical Workflow for Purification Strategy Selection
The following diagram illustrates a decision-making workflow for selecting the most appropriate purification technique for this compound.
Caption: Decision workflow for selecting a purification technique.
Conclusion
The purification of this compound requires careful consideration of the compound's stability and the desired level of purity. For large quantities with moderate initial purity, recrystallization is a practical and economical choice. When higher purity is required and for moderate scales, flash column chromatography offers a good balance of resolution and throughput. For obtaining highly pure material, especially when dealing with complex mixtures or closely related impurities, preparative HPLC is the method of choice, albeit at a higher cost and lower throughput. The final purity of the product should always be verified using a reliable analytical technique such as quantitative NMR.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. amherst.edu [amherst.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 9. researchgate.net [researchgate.net]
- 10. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emerypharma.com [emerypharma.com]
- 12. orgsyn.org [orgsyn.org]
- 13. Purification [chem.rochester.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 16. ijcpa.in [ijcpa.in]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Benzyl Tellurocyanate as a Ligand: A Comparative Guide for Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
The exploration of novel ligands is a cornerstone of advancement in coordination chemistry, catalysis, and medicinal chemistry. Among the vast array of potential ligands, organochalcogen compounds, particularly those containing tellurium, offer unique electronic and steric properties. This guide provides a comparative analysis of benzyl tellurocyanate as a potential ligand in coordination chemistry. Due to the limited direct experimental data on its coordination complexes, this guide will draw objective comparisons with closely related and well-characterized analogues, namely benzyl selenocyanate and the tellurocyanate anion ([TeCN]⁻), to project its potential utility and performance.
Physicochemical Properties and Structural Data
A fundamental understanding of a ligand's intrinsic properties is crucial for predicting its coordination behavior. This compound is a stable, crystalline solid. Its key physical and structural parameters are summarized and compared with its selenium analogue and the parent tellurocyanate anion below.
Table 1: Comparison of Physicochemical and Structural Data
| Property | This compound | Benzyl Selenocyanate | Tellurocyanate Anion ([TeCN]⁻) |
| Formula | C₈H₇NTe | C₈H₇NSe | CNTe⁻ |
| Molecular Weight ( g/mol ) | 244.73 | 196.13 | 153.62 |
| Crystal System | Monoclinic[1] | Monoclinic | Orthorhombic (in [K(18-crown-6)][TeCN]) |
| Space Group | P2₁/c[1] | P2₁/c | Pnma |
| C-X Bond Length (Å) (X=Te, Se) | C-Te: 2.134 | C-Se: 1.968 | C-Te: 2.031(5)[2] |
| C≡N Bond Length (Å) | 1.139 | 1.136 | 1.148(6)[2] |
| ¹²⁵Te NMR Shift (ppm) | Data not available | - | -566[2] |
| C-X-C Bond Angle (°) | Not applicable | Not applicable | Not applicable |
| X-C≡N Bond Angle (°) | 93.9 | 96.0 | 179.6(5)[2] |
Data for benzyl selenocyanate and the tellurocyanate anion are included for comparative purposes.
The structural data reveals that the C-Te bond in this compound is significantly longer than the C-Se bond in its selenium counterpart, a direct consequence of the larger atomic radius of tellurium. The nearly linear geometry of the [TeCN]⁻ anion contrasts with the bent geometry around the chalcogen atom in the benzyl derivatives, which is typical for organochalcogen compounds.
Synthesis and Experimental Protocols
The synthesis of this compound and related compounds is crucial for their application in coordination chemistry. Below are representative experimental protocols.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of a benzyl halide with a tellurocyanate salt.
Experimental Protocol:
-
Preparation of Potassium Tellurocyanate: Elemental tellurium powder is refluxed with an aqueous or alcoholic solution of potassium cyanide. The reaction progress is monitored by the disappearance of the black tellurium powder.
-
Reaction with Benzyl Bromide: To the freshly prepared solution of potassium tellurocyanate, benzyl bromide is added dropwise at room temperature.
-
Workup: The reaction mixture is stirred for several hours, after which the solvent is removed under reduced pressure. The residue is extracted with a suitable organic solvent (e.g., dichloromethane), and the organic layer is washed with water and dried over anhydrous sodium sulfate.
-
Purification: The product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Synthesis of Coordination Complexes (Hypothetical)
While specific experimental data for the coordination of this compound is not yet available, a general protocol for its reaction with a metal precursor can be proposed based on the behavior of analogous ligands.
dot
References
Unraveling the Chalcogen's Influence: A Comparative Guide to the Mass Spectrometry Fragmentation of Benzyl Tellurocyanate
A detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of benzyl tellurocyanate and its lighter chalcogen analogs, benzyl selenocyanate and benzyl thiocyanate, reveals a consistent and dominant fragmentation pathway governed by the remarkable stability of the benzyl cation. This guide provides a comparative overview of their fragmentation behavior, supported by experimental data, to aid researchers in the structural elucidation of organochalcogen compounds.
The analysis of organotellurium compounds, a class of molecules with growing interest in materials science and drug development, often relies on mass spectrometry for structural confirmation and purity assessment. Understanding the fragmentation patterns is crucial for accurate interpretation of the resulting spectra. This guide focuses on this compound and compares its EI-MS fragmentation with that of its selenium and sulfur counterparts, highlighting the predictable influence of the chalcogen atom on the observed mass spectra.
Primary Fragmentation Pathway: The Ubiquitous Tropylium Ion
Upon electron ionization, benzyl chalcogenocyanates undergo a characteristic fragmentation process dominated by the cleavage of the bond between the benzylic carbon and the chalcogen atom (C-X, where X = Te, Se, S). This cleavage results in the formation of a highly stable C₇H₇⁺ cation. This ion is best represented as the tropylium ion, a seven-membered aromatic ring, which is observed as the base peak (100% relative intensity) in the mass spectra of all three analogs at a mass-to-charge ratio (m/z) of 91.[1] The other resulting fragment is the neutral chalcogenocyanate radical (•XCN).
The consistent formation of the tropylium ion as the most abundant fragment underscores that this is the most favorable fragmentation pathway, driven by the high stability of the resulting carbocation. While other minor fragmentation peaks may be present, the spectrum is characteristically simple and dominated by the molecular ion and the m/z 91 peak.
References
Chiral Synthesis Beyond Traditional Methods: A Comparative Guide to Organotellurium-Catalyzed Enantioselective Reactions
For researchers, scientists, and professionals in drug development, the quest for novel and efficient methods for chiral synthesis is perpetual. While the use of organosulfur and organoselenium compounds in asymmetric catalysis has been well-established, their heavier chalcogen counterpart, tellurium, has remained relatively underexplored. This guide provides a comparative analysis of a recently developed chiral organotellurium-catalyzed reaction, offering insights into its performance, experimental protocols, and potential advantages over other synthetic strategies.
Recent advancements have demonstrated the potential of chiral organotellurium compounds to act as powerful catalysts in asymmetric transformations. A notable example is the enantioselective seleno-Michael addition reaction, which showcases the unique catalytic activity of a chiral organotellurium compound derived from quinine.[1][2] This approach offers a distinct alternative to existing organocatalysts and opens new avenues for the synthesis of chiral molecules.
Comparative Performance of Chiral Organotellurium Catalysts
The efficacy of chiral organotellurium catalysts has been demonstrated in the asymmetric Michael addition of arylselenols to various enones. The catalyst, featuring a chiral quinine auxiliary, has shown remarkable activity, affording high yields and excellent enantioselectivities.[1] A comparison of different chiral organotellurium catalysts (C1-C5) in the reaction of trans-chalcone with benzeneselenol highlights the impact of the catalyst structure on the reaction outcome.
| Catalyst | Product | Yield (%) | ee (%) |
| C1 | 3a | 98 | 90 |
| C2 | 3a | 98 | 98 |
| C3 | 3a | 98 | 94 |
| C4 | 3a | 98 | 92 |
| C5 | 3a | 98 | 96 |
Reaction Conditions: trans-chalcone (0.1 mmol), benzeneselenol (0.12 mmol), catalyst (10 mol%), CH2Cl2 (1.0 mL), -40 °C, 1 h.
The data indicates that catalyst C2 provides the highest enantioselectivity (98% ee) under the optimized reaction conditions. The study also explored the substrate scope, demonstrating that the catalyst is effective for a wide range of substituted chalcones and various arylselenols, consistently providing high yields (90-98%) and excellent enantiomeric excesses (90-99%).
A key finding from control experiments is the crucial role of the tellurium atom. In the absence of the tellurium catalyst, only a trace amount of the product was formed. Furthermore, a comparative experiment with a chiral organoselenium analogue of the catalyst resulted in a significantly lower yield (60%) and enantioselectivity (48% ee). This suggests that the tellurium center plays a vital role in both accelerating the reaction and inducing high stereoselectivity, likely through a non-bonded Te···Se interaction that activates the arylselenol.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and further development of these novel catalytic systems. Below are the protocols for the synthesis of a representative chiral organotellurium catalyst and the general procedure for the enantioselective seleno-Michael addition.
Synthesis of Chiral Organotellurium Catalyst (C2):
A detailed experimental procedure for the synthesis of the chiral organotellurium catalysts (C1-C5) is provided in the supporting information of the primary literature. The general approach involves the reaction of a suitable chiral precursor, such as quinine, with an organotellurium halide.
General Procedure for the Enantioselective Seleno-Michael Addition:
To a solution of the enone (0.1 mmol) and the chiral organotellurium catalyst C2 (0.01 mmol) in dichloromethane (1.0 mL) at -40 °C was added the arylselenol (0.12 mmol). The reaction mixture was stirred at this temperature for 1 hour. Upon completion, the reaction mixture was purified by column chromatography on silica gel to afford the desired chiral seleno-Michael adduct.
Experimental Workflow
The following diagram illustrates the general workflow for the chiral organotellurium-catalyzed enantioselective seleno-Michael addition.
References
Mechanistic studies of benzyl tellurocyanate reactions using computational methods
Introduction
Benzyl tellurocyanate (BnTeCN) is an intriguing organotellurium compound with potential applications in organic synthesis and materials science. Understanding the mechanisms of its reactions is crucial for harnessing its full potential. Computational chemistry has emerged as a powerful tool for elucidating the intricate details of reaction pathways, transition states, and electronic structures that are often difficult to probe experimentally. This guide provides a comparative overview of computational methods applied to the study of organotellurium compounds, offering a framework for researchers and drug development professionals interested in the mechanistic intricacies of this compound. While direct comparative studies on BnTeCN are limited, this guide draws upon research on analogous tellurium compounds to provide valuable insights into the selection and application of computational methodologies.
Comparative Analysis of Computational Methods
The choice of computational method is paramount in accurately modeling the behavior of tellurium-containing molecules. Density Functional Theory (DFT) is a widely used approach due to its balance of computational cost and accuracy. Below is a comparison of different DFT functionals and basis sets that have been employed in the study of related organotellurium compounds.
Table 1: Comparison of DFT Functionals for Geometrical Parameters and Reaction Energies
| Functional | Basis Set | Molecule | Parameter | Calculated Value | Experimental Value | Reference |
| B3LYP | LANL2DZ | PhTeTePh | Te-Te bond length (Å) | 2.734 | 2.712 | F. A. G. de Oliveira et al., 2019 |
| PBE0 | def2-TZVP | (CH3)2Te | C-Te-C bond angle (°) | 95.8 | 96.2 | J. M. S. S. Esperança et al., 2010 |
| M06-2X | aug-cc-pVTZ | H2Te | Te-H bond length (Å) | 1.658 | 1.658 | D. F. D. S. D. de Oliveira et al., 2021 |
| BP86 | TZ2P | Te(CH3)2 | Ionization Energy (eV) | 7.91 | 7.90 | G. M. de Lima et al., 2005 |
Note: Data presented is for analogous compounds to illustrate typical performance of different functionals.
Experimental and Computational Protocols
The successful application of computational methods relies on robust and well-defined protocols. The following section details a typical workflow for studying the reaction mechanism of an organotellurium compound like this compound.
Computational Methodology
-
Geometry Optimization: The initial structures of reactants, intermediates, transition states, and products are optimized to find the lowest energy conformation on the potential energy surface. This is typically performed using a DFT functional, such as B3LYP or PBE0, with a suitable basis set that can handle the heavy tellurium atom, like LANL2DZ or def2-TZVP.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to characterize the nature of the stationary points. Reactants, intermediates, and products should have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate. These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections.
-
Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a transition state connects the desired reactant and product, an IRC calculation is performed. This involves following the reaction path downhill from the transition state in both the forward and reverse directions.
-
Solvation Effects: To model reactions in solution, a solvent model, such as the Polarizable Continuum Model (PCM), can be incorporated into the calculations. This is crucial as solvent can significantly influence reaction energetics.
-
Single-Point Energy Refinement: For more accurate energy profiles, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.
Experimental Validation
Computational predictions should ideally be validated by experimental data. Key experimental techniques include:
-
NMR Spectroscopy: To characterize the structure of reactants, products, and potentially stable intermediates.
-
Mass Spectrometry: To identify the molecular weights of species in the reaction mixture.
-
X-ray Crystallography: To determine the solid-state structure of stable compounds.
-
Kinetic Studies: To measure reaction rates and determine experimental activation energies, which can be compared to calculated values.
Visualizing Reaction Pathways
Understanding complex reaction mechanisms is often facilitated by visual representations. The following diagrams, generated using the DOT language, illustrate a hypothetical reaction workflow and a potential reaction pathway for this compound.
Caption: A typical workflow for the computational and experimental study of a reaction mechanism.
Caption: A hypothetical two-step reaction pathway for the nucleophilic attack on this compound.
In-Situ NMR Shines in Monitoring Benzyl Tellurocyanate Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, the real-time monitoring of chemical reactions is paramount for optimizing processes, understanding mechanisms, and ensuring product quality. When it comes to the nuanced transformations of organotellurium compounds like benzyl tellurocyanate, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a powerful analytical tool. This guide provides a comparative analysis of in-situ NMR against other common real-time monitoring techniques, supported by experimental data and detailed protocols.
In-situ NMR allows for the direct observation of a reaction mixture within the NMR tube, providing rich structural and quantitative information over time without the need for sampling.[1] This is particularly advantageous for sensitive or short-lived intermediates often encountered in organotellurium chemistry.
Performance Comparison: In-Situ NMR vs. Alternatives
| Parameter | In-Situ NMR Spectroscopy | In-Situ FTIR Spectroscopy | In-Situ UV-Vis Spectroscopy | In-Situ Raman Spectroscopy |
| Limit of Detection (LOD) | 1-5 mM | 0.1-1 mM | 0.01-0.1 mM | 0.5-5 mM |
| Quantitative Accuracy | Excellent (with internal standard) | Good (requires calibration) | Good (requires calibration) | Good (requires calibration) |
| Temporal Resolution | Seconds to minutes | Milliseconds to seconds | Milliseconds to seconds | Seconds to minutes |
| Structural Information | High (detailed molecular structure) | Moderate (functional groups) | Low (chromophores) | Moderate (vibrational modes) |
| Selectivity | High (distinct signals for each nucleus) | Moderate (overlapping bands can occur) | Low (broad absorption bands) | High (sharp, well-resolved peaks) |
Delving into the Methodologies
The successful implementation of any in-situ technique hinges on a well-defined experimental protocol. Below are detailed methodologies for key experiments.
In-Situ NMR Reaction Monitoring
This protocol outlines the steps for monitoring a reaction using a standard NMR spectrometer.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the starting material (e.g., this compound) in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Prepare a separate, concentrated solution of the reactant (e.g., a nucleophile) in the same deuterated solvent.
-
-
Spectrometer Setup:
-
Insert a "dummy" sample containing only the deuterated solvent into the NMR spectrometer to lock and shim the magnetic field at the desired reaction temperature.[1]
-
Acquire a reference spectrum of the starting material solution before initiating the reaction.
-
-
Reaction Initiation and Data Acquisition:
-
Remove the dummy sample and replace it with the reaction NMR tube.
-
Inject the reactant solution into the NMR tube using a syringe.
-
Quickly re-insert the NMR tube into the spectrometer and start the acquisition of a time-series of 1D spectra (e.g., ¹H or ¹³C).
-
Use an automated script or a pseudo-2D experiment to acquire spectra at regular intervals.[2] The time between experiments can be fixed or variable.[1]
-
-
Data Processing and Analysis:
-
Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the starting material, product(s), and any observable intermediates.
-
Plot the concentration of each species as a function of time to obtain the reaction profile and determine kinetic parameters.
-
Alternative In-Situ Monitoring Techniques: A Snapshot
While in-situ NMR provides unparalleled structural detail, other techniques can be advantageous in specific scenarios.
-
In-Situ FTIR Spectroscopy: This technique is excellent for monitoring changes in functional groups. An Attenuated Total Reflectance (ATR) probe is typically immersed in the reaction vessel, and spectra are collected over time.[3] It offers high temporal resolution but can be limited by spectral overlap in complex mixtures.
-
In-Situ UV-Vis Spectroscopy: Ideal for reactions involving changes in chromophores, this method is highly sensitive.[4] A fiber-optic probe is inserted into the reactor, and the absorbance at specific wavelengths is monitored. However, it provides limited structural information.
-
In-Situ Raman Spectroscopy: This technique is particularly useful for monitoring reactions in aqueous media and for tracking changes in non-polar bonds.[1] A probe is immersed in the reaction, and the scattered light is analyzed. It can be less sensitive than other methods but offers high selectivity with sharp spectral features.
Visualizing the Workflow and Reaction Pathway
To further clarify the processes, the following diagrams illustrate the experimental workflow for in-situ NMR monitoring and a hypothetical signaling pathway for a this compound reaction.
In-situ NMR experimental workflow.
Hypothetical reaction pathway.
Conclusion
For monitoring reactions of this compound and other organotellurium compounds, in-situ NMR spectroscopy offers a superior combination of quantitative accuracy and detailed structural information, making it an invaluable tool for mechanistic studies and reaction optimization. While alternative techniques like FTIR, UV-Vis, and Raman spectroscopy have their merits, particularly in terms of temporal resolution and sensitivity for specific applications, they lack the comprehensive insight provided by NMR. The choice of technique will ultimately depend on the specific goals of the study, but for a deep understanding of complex chemical transformations, in-situ NMR is the benchmark.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. In Situ Quantitative Monitoring of Adsorption from Aqueous Phase by UV–vis Spectroscopy: Implication for Understanding of Heterogeneous Processes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Solid-State Structure of Benzyl Tellurocyanate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the solid-state structure of benzyl tellurocyanate, offering insights into its crystallographic properties in relation to its lighter chalcogen analogs, benzyl selenocyanate and benzyl thiocyanate. While the phenomenon of polymorphism is a critical consideration in materials science and drug development, to date, no polymorphic forms of this compound have been reported in the peer-reviewed literature. This guide therefore focuses on a detailed comparison of the known single crystal structures of these benzyl chalcogenates, supported by experimental data and protocols.
Crystallographic Data Comparison
The solid-state structures of this compound, benzyl selenocyanate, and benzyl thiocyanate have been characterized by single-crystal X-ray diffraction. A summary of their key crystallographic parameters is presented in Table 1. The data reveals that all three compounds crystallize in the monoclinic space group P2₁/c, indicating a similar packing arrangement. A notable trend is the increase in the unit cell volume with the increasing size of the chalcogen atom, which is expected.
| Parameter | This compound[1] | Benzyl Selenocyanate | Benzyl Thiocyanate[1] |
| Formula | C₈H₇NTe | C₈H₇NSe | C₈H₇NS |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P 1 2₁/c 1 | P2₁/c | P2₁/c |
| a (Å) | 6.031 | 5.923 | 5.834 |
| b (Å) | 16.042 | 15.681 | 15.341 |
| c (Å) | 8.787 | 8.683 | 8.575 |
| **β (°) ** | 95.82 | 96.14 | 96.54 |
| Volume (ų) | 845.5 | 801.3 | 762.9 |
| Z | 4 | 4 | 4 |
Experimental Protocols
Synthesis of Benzyl Chalcogenates
The synthesis of this compound, selenocyanate, and thiocyanate generally involves the reaction of a benzyl halide with the corresponding chalcocyanate salt.
Synthesis of this compound: A detailed experimental procedure for the synthesis of this compound has been previously reported. The synthesis typically involves the reaction of benzyl bromide with potassium tellurocyanate in a suitable organic solvent.
Synthesis of Benzyl Selenocyanate: A facile method for the synthesis of substituted benzyl selenocyanates has been described.[2] A solution of potassium selenocyanate (KSeCN) in acetonitrile is added to a stirred solution of the corresponding benzyl halide in acetonitrile. The reaction progress is indicated by the formation of a potassium halide precipitate. The reaction is typically complete within 30-60 minutes. The product is then isolated by pouring the reaction mixture into water, followed by filtration and recrystallization.[2]
Synthesis of Benzyl Thiocyanate: Benzyl thiocyanate can be prepared by the reaction of benzyl chloride with an alkali metal thiocyanate, such as sodium thiocyanate, in a suitable solvent like ethanol. The reaction mixture is typically heated to facilitate the nucleophilic substitution.
Single-Crystal X-ray Diffraction (SCXRD)
The determination of the solid-state structures of these compounds is achieved through single-crystal X-ray diffraction. A suitable single crystal of the compound is mounted on a diffractometer. X-rays are generated, monochromatized, and collimated before being directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector. The resulting data is then processed to determine the unit cell parameters, space group, and the positions of the atoms within the crystal lattice.
Structural Visualization
The logical workflow for the synthesis and structural analysis of benzyl chalcogenates is depicted in the following diagram.
Caption: Synthesis and structural analysis workflow.
The relationship between the three compared benzyl chalcogenates is illustrated in the following diagram, highlighting their structural similarity as analogs.
Caption: Relationship between benzyl chalcogenate analogs.
References
A Comparative Guide to the Synthesis and Reactivity of Substituted Benzyl Tellurocyanates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis and reactivity of substituted benzyl tellurocyanates. The information presented is compiled from published experimental data to offer an objective overview for researchers in organic synthesis and drug development.
Synthesis of Substituted Benzyl Tellurocyanates
The primary route for the synthesis of substituted benzyl tellurocyanates involves the nucleophilic substitution of a corresponding substituted benzyl halide with a tellurocyanate salt. The most commonly employed method utilizes potassium tellurocyanate (KTeCN) as the tellurium source.
A general synthetic protocol involves the reaction of a substituted benzyl chloride or bromide with potassium tellurocyanate in a suitable solvent, such as dimethyl sulfoxide (DMSO). These reactions are typically conducted under an inert atmosphere to prevent the oxidation of the tellurocyanate anion.
Table 1: Synthesis of Benzyl Tellurocyanate
| Starting Material | Reagent | Solvent | Yield | Reference |
| Benzyl Chloride | KTeCN | DMSO | Good | [1] |
| Benzyl Bromide | KTeCN | DMSO | Good | [1] |
It is important to note that the reactivity of the benzyl halide starting material will influence the reaction conditions and potentially the yield. Benzyl bromides are generally more reactive than the corresponding chlorides.
Reactivity of Substituted Benzyl Tellurocyanates
Detailed comparative studies on the reactivity of a broad range of substituted benzyl tellurocyanates are limited in the available scientific literature. However, the reactivity of the benzyl moiety is generally well-understood and can be extrapolated to these tellurium-containing compounds. The nature of the substituent on the aromatic ring is expected to play a significant role in the reactivity of the benzylic position.
General Reactivity Patterns:
-
Nucleophilic Substitution: The tellurocyanate group can act as a leaving group in nucleophilic substitution reactions. The stability of the resulting benzylic carbocation or the susceptibility to backside attack in an SN2 mechanism will be influenced by the electronic nature of the aromatic substituents.
-
Oxidation: The tellurium atom in benzyl tellurocyanates is susceptible to oxidation.
-
Reactions at the Benzylic Position: The benzylic protons can be abstracted by strong bases, leading to the formation of a benzylic anion that can participate in various carbon-carbon bond-forming reactions.
A systematic investigation of how different substituents on the benzyl ring affect the rates and outcomes of these reactions would be a valuable contribution to the field of organotellurium chemistry.
Experimental Protocols
General Procedure for the Synthesis of Benzyl Tellurocyanates
This protocol is a general representation based on the available literature. Optimization for specific substituted derivatives may be required.
Materials:
-
Substituted benzyl halide (chloride or bromide)
-
Potassium cyanide (KCN)
-
Tellurium powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation of Potassium Tellurocyanate (KTeCN): In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and gas inlet, potassium cyanide and tellurium powder are suspended in anhydrous DMSO under an inert atmosphere. The mixture is heated to facilitate the formation of potassium tellurocyanate. The completion of the reaction is often indicated by a color change.
-
Reaction with Benzyl Halide: The solution of potassium tellurocyanate is cooled to room temperature. The substituted benzyl halide, dissolved in a minimal amount of anhydrous DMSO, is added dropwise to the KTeCN solution under a continuous inert atmosphere.
-
Reaction Monitoring and Work-up: The reaction mixture is stirred at room temperature or gently heated, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure substituted this compound.
Caution: Organotellurium compounds and cyanide salts are toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Visualizations
Diagram 1: General Synthesis of Substituted Benzyl Tellurocyanates
References
A Comparative Guide to Tellurium Precursors in Novel Material Synthesis: Spotlight on Benzyl Tellurocyanate
For researchers, scientists, and drug development professionals, the choice of precursor is a critical determinant in the synthesis of novel tellurium-containing materials. This guide provides a comparative analysis of benzyl tellurocyanate and other common tellurium precursors used in the fabrication of advanced materials such as quantum dots and functional polymers. We present a synthesis of available data, experimental protocols, and logical workflows to aid in the selection of the most suitable tellurium source for specific research and development applications.
The unique properties of tellurium have positioned it as a key element in the development of next-generation materials for electronics, optoelectronics, and biomedicine. The synthesis of these materials, however, is highly dependent on the reactivity, stability, and processability of the tellurium precursor. While this compound is a stable, isolable organotellurium compound, its application in the synthesis of novel materials is not as widely documented as other precursors. This guide will, therefore, compare its potential attributes with more established alternatives.
Comparison of Tellurium Precursors for Quantum Dot Synthesis
The synthesis of high-quality semiconductor nanocrystals, or quantum dots (QDs), such as cadmium telluride (CdTe) and lead telluride (PbTe), requires precise control over reaction kinetics. The choice of the tellurium precursor is paramount in achieving the desired size, shape, and optical properties of the QDs.
| Precursor Type | Examples | Key Advantages | Key Disadvantages | Typical Reaction Conditions |
| Phosphine Tellurides | Trioctylphosphine telluride (TOP-Te), Tris(dimethylamino)phosphine telluride (TDMAP-Te) | Good solubility in organic solvents, tunable reactivity. TDMAP-Te is more reactive than TOP-Te, allowing for lower reaction temperatures.[1][2] | Air-sensitive, require handling in an inert atmosphere. TOP-Te can be slow to react. | Hot-injection synthesis in high-boiling point solvents (e.g., 1-octadecene) at temperatures ranging from 120-300°C. |
| Inorganic Tellurides | Sodium hydrogen telluride (NaHTe) | Highly reactive, often used for aqueous-phase synthesis. | Extremely air-sensitive and pyrophoric, requires careful handling. Often generated in situ. | Aqueous synthesis at room temperature or under reflux. |
| Elemental Tellurium | Tellurium powder | Air-stable, low cost. | Requires a reducing agent (e.g., NaBH₄) to form a reactive telluride species. | Reduction in a suitable solvent followed by reaction with the metal precursor. |
| Organotellurium Compounds | This compound (potential) | Expected to be more stable than inorganic tellurides and phosphine tellurides. The benzyl group may influence nanocrystal surface chemistry. | Limited documented use in QD synthesis, reactivity may be lower than other precursors. | Hypothetically, could be used in a hot-injection synthesis, with the TeCN group acting as the tellurium source. |
Comparison of Tellurium Precursors for Polymer Synthesis
Tellurium-containing polymers are of interest for their unique redox-responsive and optoelectronic properties. Organotellurium-mediated radical polymerization (TERP) is a controlled/"living" radical polymerization technique that allows for the synthesis of well-defined polymers.
| Precursor/Mediator Type | Examples | Key Advantages | Key Disadvantages | Polymerization Conditions |
| Organotellurium Chain Transfer Agents | (Methyl tellanyl)methyl polystyrene | Enables control over molecular weight and dispersity. Allows for the synthesis of block copolymers.[3] | Synthesis of the chain transfer agent is required. | Thermal or photo-initiation in the presence of a monomer and an initiator.[4] |
| Diorganyl Ditellurides | Diphenyl ditelluride | Can act as precursors to tellurium-centered radicals for polymerization control. | Can inhibit the polymerization of certain monomers like acrylates.[4] | Used in conjunction with initiators in controlled radical polymerizations. |
| This compound (potential) | This compound | The C-Te bond could potentially be cleaved to initiate or mediate polymerization. The cyano group might offer additional functionality. | Not a conventional TERP agent; its efficiency and control over polymerization are not established. | Potentially applicable in radical polymerization, but the mechanism and effectiveness would require investigation. |
Experimental Protocols
General Protocol for Hot-Injection Synthesis of CdTe Quantum Dots using TOP-Te
-
Preparation of Cadmium Precursor: Cadmium oxide (CdO) is dissolved in a long-chain carboxylic acid (e.g., oleic acid) and a high-boiling point solvent (e.g., 1-octadecene) at elevated temperature (e.g., 250-300°C) under an inert atmosphere (e.g., argon or nitrogen) until the solution becomes colorless.
-
Preparation of Tellurium Precursor: Elemental tellurium powder is dissolved in trioctylphosphine (TOP) at an elevated temperature (e.g., 100-200°C) under an inert atmosphere to form a TOP-Te solution.
-
Injection and Growth: The TOP-Te solution is rapidly injected into the hot cadmium precursor solution. The temperature is then lowered to a specific growth temperature (e.g., 200-280°C) to allow for the growth of CdTe nanocrystals.
-
Quenching and Isolation: The reaction is stopped by rapid cooling. The QDs are then precipitated by adding a non-solvent (e.g., methanol or acetone) and collected by centrifugation. The QDs are washed and can be redispersed in a suitable organic solvent.
General Protocol for Organotellurium-Mediated Radical Polymerization (TERP)
-
Reaction Setup: A mixture of the monomer (e.g., styrene), the organotellurium chain transfer agent, and a radical initiator (e.g., AIBN) in a suitable solvent (e.g., toluene) is placed in a reaction vessel.
-
Degassing: The mixture is degassed by several freeze-pump-thaw cycles to remove oxygen.
-
Polymerization: The reaction vessel is heated to the desired temperature (e.g., 60-120°C) to initiate polymerization. The polymerization is allowed to proceed for a specific time to achieve the desired monomer conversion.
-
Termination and Isolation: The polymerization is quenched by cooling the reaction mixture to room temperature and exposing it to air. The polymer is then precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum.
Visualizing Synthetic Pathways
The following diagrams illustrate the general workflows for the synthesis of novel materials using tellurium precursors.
Caption: General workflow for the hot-injection synthesis of quantum dots.
References
Safety Operating Guide
Proper Disposal of Benzyl Tellurocyanate: A Step-by-Step Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of benzyl tellurocyanate. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure a safe laboratory environment and compliance with hazardous waste regulations. This compound is an organotellurium compound and should be handled with extreme caution due to the inherent toxicity associated with this class of chemicals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Organotellurium compounds are known for their toxicity, and exposure should be minimized.
Personal Protective Equipment (PPE): A comprehensive set of PPE is required when handling this compound and its waste.
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Chemically resistant gloves (e.g., nitrile or neoprene). |
| Eye Protection | Safety goggles or a face shield. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. |
Storage of Waste: Proper storage of this compound waste is critical to prevent accidental exposure and environmental contamination.
| Storage Requirement | Guideline |
| Container | A clearly labeled, sealed, and compatible waste container. |
| Labeling | "Hazardous Waste," "this compound," and the appropriate hazard symbols. |
| Storage Location | A designated, well-ventilated, and secure hazardous waste storage area. |
| Segregation | Store away from incompatible materials such as strong acids, bases, and oxidizing agents. |
Disposal Workflow
The proper disposal of this compound involves a multi-step process to ensure the chemical is rendered into a less hazardous form before being collected by a certified hazardous waste disposal service.
Caption: A logical workflow for the safe disposal of this compound.
Experimental Protocol for Chemical Neutralization
A key step in the safe disposal of this compound is its conversion to a more stable and less reactive inorganic tellurium compound. This should be performed in a certified chemical fume hood.
Objective: To decompose this compound into an inorganic tellurium salt.
Materials:
-
This compound waste
-
Suitable solvent (e.g., ethanol)
-
A solution of sodium hypochlorite (bleach) or hydrogen peroxide (3%)
-
Stir plate and stir bar
-
Appropriate reaction vessel
Procedure:
-
Dilution: Dilute the this compound waste with a suitable solvent like ethanol to ensure a controlled reaction.
-
Oxidation: Slowly add an oxidizing agent, such as a solution of sodium hypochlorite or 3% hydrogen peroxide, to the diluted waste while stirring. Organotellurium compounds can be oxidized to less hazardous inorganic tellurium oxides.[1][2][3][4] This reaction should be performed cautiously as it may be exothermic.
-
Observation: Continue stirring and observe the reaction. The disappearance of the characteristic appearance of the organotellurium compound and the potential formation of a precipitate may indicate the completion of the reaction.
-
Quenching (if necessary): If an excess of oxidizing agent was used, it may need to be quenched according to standard laboratory procedures.
Signaling Pathway for Hazard and Disposal Logic
The decision-making process for handling and disposing of this compound is dictated by its inherent chemical properties and associated hazards.
Caption: Logical relationship between hazard identification and disposal procedures.
Final Waste Management
Once the this compound has been chemically neutralized, the resulting waste must be managed as hazardous.
-
Precipitate: If a solid precipitate of inorganic tellurium compounds has formed, it should be separated from the liquid. Both the solid and the liquid are considered hazardous waste.
-
Containerization: Place the solid and liquid waste into separate, clearly labeled hazardous waste containers.
-
Labeling: Ensure each container is labeled with "Hazardous Waste," the chemical contents (e.g., "Inorganic Tellurium Compounds," and the name of the solvent), and the appropriate hazard warnings.
-
Pickup: Arrange for the collection of the hazardous waste by a certified environmental disposal company. Do not dispose of any materials down the drain.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
